Allyltrimethoxysilane
Beschreibung
Eigenschaften
IUPAC Name |
trimethoxy(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3Si/c1-5-6-10(7-2,8-3)9-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDHGNFBLIJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062517 | |
| Record name | Allyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2551-83-9 | |
| Record name | Allyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethoxy-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyltrimethoxysilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrimethoxysilane (ATMOS) is a bifunctional organosilane compound featuring a reactive allyl group and hydrolyzable methoxy (B1213986) groups.[1][2] This unique structure allows it to act as a versatile reagent in both organic synthesis and materials science.[1] As a coupling agent, it forms a durable bridge between organic and inorganic materials, enhancing adhesion and improving the mechanical properties of composites.[2][3] In organic synthesis, it serves as a key reagent for the introduction of the allyl group, enabling the formation of complex molecules such as homoallylic alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and handling for professionals in research and development.
Chemical Structure and Identification
The fundamental structure of this compound consists of a central silicon atom bonded to an allyl group (-CH₂CH=CH₂) and three methoxy groups (-OCH₃).[1] The presence of both a reactive organic functional group and inorganic hydrolyzable groups is key to its utility.[3]
graph Allyltrimethoxysilane_Structure {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=6, height=3];
node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"];
edge [penwidth=1.5, color="#5F6368"];
// Central Silicon Atom
Si [label="Si"];
// Methoxy Groups
O1 [label="O"];
C1 [label="CH₃"];
O2 [label="O"];
C2 [label="CH₃"];
O3 [label="O"];
C3 [label="CH₃"];
// Allyl Group
C4 [label="CH₂"];
C5 [label="CH"];
C6 [label="CH₂"];
// Bonds
Si -- O1;
O1 -- C1;
Si -- O2;
O2 -- C2;
Si -- O3;
O3 -- C3;
Si -- C4;
C4 -- C5 [penwidth=1.5];
C5 -- C6 [style=filled, penwidth=2.5];
}
Figure 2: General workflow for surface modification using this compound.
Application in Organic Synthesis: The Hosomi-Sakurai Reaction
In organic synthesis, this compound is a valuable source of a nucleophilic allyl group for carbon-carbon bond formation. [4]It is a key reagent in the Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of electrophiles, most commonly carbonyl compounds like aldehydes and ketones, to produce homoallylic alcohols.
[5][6]
The general mechanism proceeds as follows:
-
Activation: A strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) activates the carbonyl electrophile, making it more susceptible to nucleophilic attack.
[6][7]2. Nucleophilic Attack: The π-bond of the allylsilane attacks the activated carbonyl carbon. This attack occurs at the γ-carbon of the allyl group.
[6]3. Intermediate Formation: A transient β-silyl carbocation intermediate is formed. This intermediate is stabilized by the "beta-silicon effect," a form of hyperconjugation where the C-Si σ-bond helps to delocalize the positive charge.
[5][6]4. Elimination: The silyl (B83357) group is eliminated, leading to the formation of a new carbon-carbon double bond and yielding the homoallylic alcohol after aqueous workup.
[7]
Figure 3: Simplified logical flow of the Hosomi-Sakurai allylation reaction.
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application and substrate. The following are generalized procedures intended as a starting point for methods development.
Generalized Protocol for Surface Modification of a Hydroxylated Substrate
This protocol describes a general method for applying this compound to a surface rich in hydroxyl groups, such as glass or silicon wafers.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution required ) or by exposure to an oxygen plasma.
-
Rinse the substrate extensively with deionized water and dry completely under a stream of nitrogen or in an oven at 110°C.
[8]
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent, such as toluene (B28343) or ethanol.
[9] * Immerse the cleaned, dry substrates in the silane (B1218182) solution. The reaction can be carried out at room temperature for several hours or at elevated temperatures (e.g., 80-120°C) for a shorter duration (e.g., 1-2 hours) to promote covalent bonding.
[8][10] * All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis and self-condensation of the silane in the solution.
-
Post-Treatment:
-
Remove the substrates from the silanization solution and rinse thoroughly with the same solvent to remove any physisorbed silane.
-
Cure the coated substrates by baking in an oven (e.g., 100-120°C for 30-60 minutes) to complete the condensation and cross-linking of the silane layer.
Representative Protocol for Hosomi-Sakurai Allylation of an Aldehyde
This protocol is adapted from a procedure for allyltrimethylsilane (B147118) and is representative for the allylation of an aldehyde to form a homoallylic alcohol.
[7]
-
Reaction Setup:
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.0 equiv) dropwise. Stir the resulting mixture at -78 °C for 5-10 minutes.
-
Addition of this compound:
-
Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation. [11]Proper safety precautions are essential.
Table 4: GHS Hazard Information for this compound
Hazard Class Category Hazard Statement Flammable Liquids 3 H226: Flammable liquid and vapor Skin Corrosion/Irritation 2 H315: Causes skin irritation Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation
Data sourced from Sigma-Aldrich Safety Data Sheet.
[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11]If ventilation is inadequate, use a respirator with an appropriate cartridge (e.g., N95 dust mask).
[11]* Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other sources of ignition. [11]Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [1]Recommended storage temperature is 2-8°C. [1]The material is moisture-sensitive.
-
In case of contact: For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. [12]If irritation persists, seek medical attention.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAS 2551-83-9 | Alkyl Alkoxy Silane | Silanes [powerchemical.net]
- 3. This compound | [gelest.com]
- 4. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 5. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 6. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 7. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound 95 2551-83-9 [sigmaaldrich.com]
- 12. This compound | 2551-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to Allyltrimethoxysilane (CAS 2551-83-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrimethoxysilane (CAS 2551-83-9) is a versatile organosilicon compound that serves as a crucial building block and coupling agent in a wide array of chemical and materials science applications. Its bifunctional nature, possessing both a reactive allyl group and hydrolyzable trimethoxysilyl groups, allows it to bridge the interface between organic and inorganic materials. This unique characteristic makes it invaluable for enhancing material properties, synthesizing complex organic molecules, and modifying surfaces. This guide provides a comprehensive overview of its chemical and physical properties, key applications, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a low viscosity.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2551-83-9 | [1][2][3][4][5][6] |
| Molecular Formula | C6H14O3Si | [1][4][5][6] |
| Molecular Weight | 162.26 g/mol | [4][5][6] |
| Boiling Point | 146-148 °C | [4][5] |
| Density | 0.963 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.405 | |
| Flash Point | 46 °C (114.8 °F) - closed cup | [3][4] |
| Purity | ≥95% - ≥97% | [3][4][6] |
| Synonyms | Trimethoxy(2-propen-1-yl)silane, 3-(Trimethoxysilyl)propene | [1][5] |
Synthesis
While various methods exist for the synthesis of organofunctional silanes, a common approach for producing alkenylalkoxysilanes like this compound involves the reaction of the corresponding monoalkenyldichlorosilane with a monohydroxy alcohol.[7] For instance, allyldichlorosilane (B1588748) can be reacted with methanol (B129727) to yield this compound.[7] This reaction can often be carried out at room temperature without the need for a catalyst.[7]
Another established method for preparing similar silanes, such as allyltrimethylsilane, is through a Grignard reaction.[7][8] This involves reacting allylmagnesium bromide with trimethylchlorosilane.[8]
Key Applications
This compound's dual functionality makes it a highly versatile reagent in numerous fields.
Coupling Agent and Surface Modifier
The trimethoxysilane (B1233946) group can hydrolyze to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on the surfaces of inorganic materials like glass, silica, and metal oxides.[9] The allyl group remains available for subsequent reactions, effectively creating a durable bond between the organic and inorganic materials.[1][9] This property is leveraged to:
-
Enhance Adhesion: It improves the adhesion of polymers, coatings, and sealants to inorganic substrates.[1]
-
Improve Mechanical Properties: In composites, it enhances the bond between the matrix resin and reinforcing fibers (e.g., glass fibers), leading to improved strength and durability.[2][4]
-
Modify Surface Properties: It can be used to alter the wetting characteristics and other surface properties of materials.[4]
Organic Synthesis
In organic synthesis, this compound serves as a key reagent for allylation reactions. The allyl group can be transferred to various electrophiles, enabling the formation of carbon-carbon bonds.[3]
-
Allylation of Carbonyl Compounds: It is used for the allylation of aldehydes, ketones, and imines to produce homoallylic alcohols and amines, which are important intermediates in the synthesis of pharmaceuticals and natural products.[3][5]
-
Asymmetric Synthesis: It plays a role in the regioselective generation of enol trimethoxysilyl ethers, which are utilized in the asymmetric synthesis of molecules with quaternary carbon centers.[5]
-
Cross-Coupling Reactions: It can participate in various cross-coupling reactions to introduce the allyl group into complex molecules.[4]
Polymer Modification
This compound is employed as a comonomer or crosslinking agent in the production of polymers.[1][2]
-
Crosslinking: The allyl group can participate in polymerization reactions, while the trimethoxysilane groups can undergo hydrolysis and condensation to form a crosslinked siloxane network, thereby improving the thermal stability and mechanical properties of the polymer.[2]
-
Grafting: It can be used to graft silane (B1218182) functionality onto polymer backbones.
Experimental Protocols
General Catalytic Allylation of Carbonyl Compounds
A general and mild catalytic allylation of carbonyl compounds using this compound has been reported.[3] The reaction proceeds smoothly with aldehydes, ketones, and imines using a copper(I) chloride (CuCl) catalyst and tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) in tetrahydrofuran (B95107) (THF) at ambient temperature.[3]
Experimental Workflow:
Caption: General workflow for the catalytic allylation of carbonyl compounds.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It can cause skin and eye irritation, and may cause respiratory irritation.[3][10]
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a respirator with an appropriate filter are recommended.[11]
-
Storage: Store in a cool, well-ventilated area, away from ignition sources.[5][10] Keep the container tightly closed.[10]
Signaling Pathways and Logical Relationships
The utility of this compound as a coupling agent stems from its ability to form covalent bonds with both organic and inorganic materials, creating a stable interface.
Caption: Mechanism of action as a coupling agent.
Conclusion
This compound is a highly valuable and versatile chemical for researchers, scientists, and professionals in drug development and materials science. Its unique bifunctional structure enables a wide range of applications, from enhancing the performance of composite materials to facilitating the synthesis of complex organic molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for harnessing its full potential in innovative research and development.
References
- 1. CAS 2551-83-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 烯丙基三甲氧基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | [gelest.com]
- 5. This compound | 2551-83-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. US6878839B2 - Method for preparing organofunctional silanes - Google Patents [patents.google.com]
- 8. Allyltrimethylsilane synthesis - chemicalbook [chemicalbook.com]
- 9. ALLYLTRIETHOXYSILANE | [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of Allyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltrimethoxysilane is a versatile bifunctional molecule widely employed in organic synthesis and materials science. Its utility as a coupling agent and a synthetic intermediate necessitates a thorough understanding of its preparation and purification. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including the Grignard reaction, reaction from allyldichlorosilane (B1588748), and hydrosilylation. Detailed experimental protocols, comparative analysis of key metrics, and purification methodologies are presented to equip researchers with the practical knowledge required for its efficient synthesis and isolation in high purity.
Introduction
This compound (ATMS) is a valuable organosilane compound featuring both a reactive allyl group and hydrolyzable methoxysilyl functionalities. This dual reactivity allows it to act as an efficient coupling agent to bridge organic polymers and inorganic surfaces, and as a versatile building block in organic synthesis for the introduction of the allyl moiety. Its applications are diverse, ranging from the preparation of advanced materials and surface modification to the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. The ability to produce high-purity ATMS is therefore of significant interest. This guide details the most common and effective methods for its synthesis and subsequent purification.
Synthesis of this compound
Three primary methods for the synthesis of this compound are discussed: the Grignard reaction, the reaction of allyldichlorosilane with methanol (B129727), and the hydrosilylation of an allyl precursor. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and purity.
Method 1: Grignard Reaction
The Grignard reaction is a classic and versatile method for forming carbon-silicon bonds. In this approach, allylmagnesium bromide, prepared from allyl bromide and magnesium metal, is reacted with tetramethyl orthosilicate (B98303) (TMOS).
Reaction Scheme:
Logical Workflow for Grignard Synthesis:
Caption: Workflow for the Grignard synthesis of this compound.
Experimental Protocol:
-
Preparation of Allylmagnesium Bromide:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.05 eq).
-
Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tetramethyl Orthosilicate (TMOS):
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add tetramethyl orthosilicate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation.
-
Method 2: From Allyldichlorosilane and Methanol
This method provides a more direct route to this compound, avoiding the preparation of a Grignard reagent. It involves the direct reaction of allyldichlorosilane with methanol.[1]
Reaction Scheme:
Logical Workflow for Dichlorosilane Method:
Caption: Workflow for the synthesis of this compound from allyldichlorosilane.
Experimental Protocol: [1]
-
Reaction Setup:
-
In a three-necked flask equipped with a dropping funnel, a condenser, a magnetic stirrer, and a nitrogen inlet, place allyldichlorosilane (1.0 eq).
-
-
Reaction:
-
Slowly add methanol (3.0 eq) dropwise from the dropping funnel at room temperature. The reaction is slightly exothermic.
-
During the addition and subsequent reaction, continuously sparge the reaction mixture with a stream of dry nitrogen to facilitate the removal of the hydrogen chloride byproduct.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.
-
-
Isolation:
-
The resulting mixture contains this compound, unreacted starting materials, and byproducts.
-
The crude product is isolated and purified by fractional distillation.
-
Method 3: Hydrosilylation
Hydrosilylation offers an atom-economical route to this compound. This method typically involves the platinum-catalyzed addition of trimethoxysilane (B1233946) to an allyl precursor, such as allyl alcohol or allyl chloride. The following is a representative protocol using allyl alcohol.
Reaction Scheme (with Allyl Alcohol):
Logical Workflow for Hydrosilylation:
Caption: Workflow for the hydrosilylation synthesis of this compound.
Experimental Protocol (Representative):
-
Reaction Setup:
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a temperature probe, add allyl alcohol (1.0 eq) and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm Pt).
-
-
Reaction:
-
Heat the mixture to 80 °C.
-
Add trimethoxysilane (1.1 eq) dropwise from the dropping funnel, maintaining the reaction temperature between 80-90 °C. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture at 90 °C for 2 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The crude product is then purified by fractional distillation under reduced pressure.
-
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on several factors including scale, available starting materials, and desired purity. The following table summarizes the key aspects of each method based on available data.
| Parameter | Grignard Reaction | From Allyldichlorosilane | Hydrosilylation |
| Starting Materials | Allyl bromide, Mg, TMOS | Allyldichlorosilane, Methanol | Allyl alcohol, Trimethoxysilane |
| Reaction Conditions | Anhydrous, ether solvent, controlled temp. | Room temperature, N2 sparging | 80-90 °C, Pt catalyst |
| Typical Yield | ~84% | Moderate (e.g., ~40% GC area)[1] | High (can exceed 90%) |
| Reported Purity | High (e.g., 99.3%) | Moderate | High |
| Key Advantages | Versatile, well-established | Direct route, avoids Grignard | Atom-economical, clean reaction |
| Key Disadvantages | Requires anhydrous conditions, multi-step | Corrosive HCl byproduct | Catalyst cost, potential side reactions |
Purification of this compound
The primary method for the purification of this compound is fractional distillation . Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is often preferred to prevent potential polymerization or decomposition at elevated temperatures.
Purification Workflow:
Caption: Workflow for the purification of this compound by fractional distillation.
Experimental Protocol for Fractional Distillation:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle.
-
Discard any low-boiling forerun.
-
Collect the main fraction of this compound at its boiling point under the applied pressure. The atmospheric boiling point is 146-148 °C. Under reduced pressure, the boiling point will be significantly lower. For example, at ~20 mmHg, the boiling point would be expected to be in the range of 60-70 °C.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Release the vacuum carefully and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Characterization
The purity and identity of the synthesized this compound should be confirmed by appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the sample, while MS provides fragmentation patterns that confirm the molecular structure and mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the allyl and methoxy (B1213986) groups with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
²⁹Si NMR: Can be used to confirm the silicon environment.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups present, such as Si-O-C and C=C stretching vibrations.
Conclusion
The synthesis of this compound can be successfully achieved through several methods, with the Grignard reaction, reaction from allyldichlorosilane, and hydrosilylation being the most prominent. The choice of method will be dictated by the specific needs of the laboratory, including available starting materials, desired scale, and cost considerations. Proper purification by fractional distillation under reduced pressure is crucial for obtaining high-purity material suitable for demanding applications in research and development. The analytical techniques outlined provide the necessary tools for the comprehensive characterization and quality control of the final product.
References
Mechanism of Allyltrimethoxysilane hydrolysis and condensation
An In-Depth Technical Guide to the Hydrolysis and Condensation of Allyltrimethoxysilane
Introduction
This compound (ATMS) is an organofunctional silane (B1218182) of significant interest in materials science, serving as a versatile precursor in sol-gel processes, a coupling agent for enhancing adhesion between organic polymers and inorganic substrates, and a monomer for the synthesis of functionalized polysiloxanes.[1][2] The utility of ATMS stems from its dual reactivity: the allyl group allows for organic polymerization or surface functionalization, while the trimethoxysilyl group undergoes hydrolysis and condensation to form a stable, inorganic siloxane (Si-O-Si) network.[2]
This technical guide provides a detailed examination of the core chemical mechanisms governing the transformation of ATMS from a monomeric precursor into a polymeric network. It is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface modification, nanoparticle synthesis, or the creation of hybrid organic-inorganic materials.[3][4] Understanding and controlling these reactions are paramount to tailoring the final properties of the material, such as film thickness, porosity, and surface energy.
The Core Mechanism: A Two-Step Process
The conversion of this compound into a polysilsesquioxane network is fundamentally a two-step process: hydrolysis, followed by condensation.[5][6] These reactions can occur concurrently and are highly sensitive to experimental conditions.[7]
Hydrolysis: Formation of Silanols
Hydrolysis is the initial and rate-determining step, where the methoxy (B1213986) groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) upon reaction with water.[5] This reaction transforms the alkoxysilane into a reactive silanol (B1196071) intermediate. The overall reaction proceeds as follows:
-
H₂C=CHCH₂Si(OCH₃)₃ + 3H₂O ⇌ H₂C=CHCH₂Si(OH)₃ + 3CH₃OH
This process is catalyzed by either an acid or a base, each following a distinct mechanistic pathway.[8][9]
Acid-Catalyzed Hydrolysis Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of an alkoxy oxygen atom, which makes the methoxy group a better leaving group (methanol).[5][7] The silicon center then becomes more electrophilic and susceptible to a backside nucleophilic attack by a water molecule.[5][8] This mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-Si).[5] Hydrolysis tends to be faster than condensation under acidic conditions.[7]
Caption: Acid-catalyzed hydrolysis pathway of ATMS.
Base-Catalyzed Hydrolysis In basic media (pH > 7), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom.[8] This forms a negatively charged, pentacoordinate transition state or intermediate, which then expels a methoxide (B1231860) anion (CH₃O⁻).[5] The methoxide ion is subsequently protonated by water to form methanol.[5]
References
- 1. tekstilec.si [tekstilec.si]
- 2. researchgate.net [researchgate.net]
- 3. azonano.com [azonano.com]
- 4. Sol–gel process - Wikipedia [en.wikipedia.org]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. gelest.com [gelest.com]
Spectroscopic Profile of Allyltrimethoxysilane: A Technical Guide
An In-depth Analysis of NMR, IR, and Raman Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Allyltrimethoxysilane, a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, including data presentation in structured tables, detailed experimental protocols, and logical diagrams to illustrate the analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the allyl and methoxy (B1213986) protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-CH₂- | ~1.75 | Doublet of Triplets | ~8.0, 1.5 |
| -CH=CH₂ | ~5.85 | Multiplet | - |
| -CH=CH₂ (trans) | ~4.95 | Doublet of Quartets | ~17.0, 1.5 |
| -CH=CH₂ (cis) | ~4.90 | Doublet of Quartets | ~10.0, 1.5 |
| Si-O-CH₃ | ~3.55 | Singlet | - |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Si-CH₂- | ~25 |
| -CH=CH₂ | ~134 |
| -CH=CH₂ | ~115 |
| Si-O-CH₃ | ~50 |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent. Common deuterated solvents for organosilanes include chloroform-d (B32938) (CDCl₃) and benzene-d₆.[1][2][3] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added for referencing the chemical shifts to 0 ppm.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard ambient temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its functional groups.
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its allyl, methoxy, and siloxane groups. The following table is based on detailed vibrational assignments from scientific literature.[4][5]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3080 | =C-H stretching | Medium |
| ~2940, ~2840 | C-H stretching (methoxy and allyl) | Strong |
| ~1640 | C=C stretching | Medium |
| ~1460, ~1410 | CH₂ scissoring/bending | Medium |
| ~1190 | Si-O-C stretching | Strong |
| ~1080 | Si-O-C stretching | Very Strong |
| ~960 | =CH₂ out-of-plane bending | Strong |
| ~815 | Si-C stretching | Medium |
Raman Spectroscopic Data
| Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3080 | =C-H stretching | Medium |
| ~2940, ~2840 | C-H stretching (methoxy and allyl) | Strong |
| ~1640 | C=C stretching | Strong |
| ~1410 | CH₂ scissoring/bending | Medium |
| ~1080 | Si-O-C symmetric stretching | Weak |
| ~815 | Si-C stretching | Strong |
| ~600-700 | Si-O symmetric stretching | Medium |
Experimental Protocols for Vibrational Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a common technique for liquid samples. A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection or multi-reflection ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
Sample Preparation: A small amount of the liquid this compound is placed in a glass vial or a capillary tube.
Instrumentation and Parameters:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source.
-
Laser Wavelength: Common excitation wavelengths include 532 nm, 633 nm, or 785 nm. The choice depends on the sample's fluorescence properties.
-
Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing sample degradation (typically a few milliwatts).
-
Objective: A microscope objective is used to focus the laser onto the sample and collect the scattered light.
-
Integration Time and Accumulations: The signal is typically integrated for several seconds, and multiple acquisitions are accumulated to enhance the signal-to-noise ratio.
Spectroscopic Analysis Workflow and Structural Correlation
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the obtained spectra and the molecular structure of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data with the molecular structure.
References
- 1. PubChemLite - this compound (C6H14O3Si) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. compoundchem.com [compoundchem.com]
- 4. Vibrational spectra of metals treated with this compound sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Allyltrimethoxysilane as a Silane (B1218182) Coupling Agent
Executive Summary
This compound (ATMS) is a bifunctional organosilicon compound that serves as a versatile and highly effective coupling agent.[1] Its unique molecular structure, featuring a reactive allyl group and hydrolyzable methoxy-silyl groups, enables it to form stable covalent bonds between inorganic substrates and organic polymers.[2][3] This dual reactivity makes ATMS an indispensable tool in advanced materials science, enhancing adhesion, improving mechanical properties, and increasing the durability of composites, adhesives, coatings, and sealants. This guide provides a comprehensive overview of the fundamental principles of ATMS, including its chemical properties, mechanism of action, synthesis, and detailed protocols for its application and characterization.
Core Principles of this compound
This compound, with the chemical formula C₆H₁₄O₃Si, is characterized by an allyl functional group (H₂C=CHCH₂) and a trimethoxysilane (B1233946) functional group (-Si(OCH₃)₃).[4] This structure allows it to act as a molecular bridge, connecting dissimilar materials on a chemical level. The trimethoxysilane end of the molecule reacts with inorganic materials, while the allyl group provides a reactive site for polymerization with organic resins.[2][3]
Chemical and Physical Properties
The physical and chemical properties of this compound are critical for its application and handling. It is typically a colorless to light yellow liquid.[2][4] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₃Si | [5][4] |
| Molecular Weight | 162.26 g/mol | [5][4] |
| CAS Number | 2551-83-9 | [5][4] |
| IUPAC Name | trimethoxy(prop-2-enyl)silane | [4] |
| Density | 0.963 g/mL at 25 °C | |
| Boiling Point | 146-148 °C | |
| Refractive Index | n20/D 1.405 | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents; insoluble in water. | [5] |
Mechanism of Action as a Coupling Agent
The efficacy of ATMS as a coupling agent is rooted in a two-step chemical process: hydrolysis and condensation. This mechanism allows the silane to form a durable chemical bridge between an inorganic surface and an organic matrix.[6][7][8]
-
Hydrolysis: In the presence of water (often catalyzed by an acid or base), the three methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct.[9][10] The rate of hydrolysis is influenced by pH, catalyst, and the amount of water present.[11]
-
Condensation: The newly formed silanol groups are highly reactive. They can undergo two primary condensation reactions:
-
Reaction with Substrate: They condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, and silica), forming stable, covalent metallo-siloxane bonds (e.g., Si-O-Metal).[12][13]
-
Self-Condensation: They can also condense with other silanol groups from adjacent ATMS molecules to form a cross-linked siloxane network (Si-O-Si) on the substrate surface.[9][14]
-
-
Organic Interaction: The non-hydrolyzed allyl group of the ATMS molecule is oriented away from the inorganic substrate. This organic-functional group is available to react and co-polymerize with the functional groups of an organic polymer matrix during the curing process, forming a strong covalent bond.[2][3]
This sequence creates a robust, chemically bonded interphase that effectively couples the two dissimilar materials.[15]
Caption: Mechanism of action for this compound coupling agent.
Synthesis and Applications
Synthesis of this compound
This compound can be synthesized through various methods. A common industrial method is the alkoxylation of a corresponding chlorosilane. For instance, allyldichlorosilane (B1588748) can be reacted with methanol to produce this compound.[16] Another established laboratory-scale method involves a Grignard reaction.[17]
Key Applications
ATMS is utilized across numerous industries to improve material performance:
-
Composites and Fiberglass: It enhances the adhesion between glass fibers and a polymer matrix, improving the strength and durability of composite materials.[1]
-
Adhesives and Sealants: ATMS improves the bonding of adhesives and sealants to inorganic substrates like metal and glass, particularly in humid or high-temperature environments.[2][5]
-
Polymers and Resins: It is used as an additive in resins like unsaturated polyesters and acrylics to improve their mechanical properties and compatibility with inorganic fillers.[1][3]
-
Rubber and Elastomers: It is particularly effective in enhancing the bond between fluoro rubbers and metals.[1]
-
Surface Modification: ATMS is used to create functionalized surfaces on nanoparticles and other materials, altering properties like wettability and biocompatibility.[18][19][20]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of ATMS, its application for surface treatment, and subsequent characterization.
Protocol 1: Synthesis of this compound via Alkoxylation
This protocol is based on the reaction of allyldichlorosilane with methanol.[16]
Materials:
-
Allyldichlorosilane
-
Methanol (anhydrous)
-
Inert solvent (e.g., hexane)
-
Reaction vessel with a stirrer, condenser, and dropping funnel
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with allyldichlorosilane in an inert solvent under a nitrogen atmosphere.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add anhydrous methanol dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
The reaction produces hydrogen chloride (HCl) as a byproduct, which may need to be neutralized or vented safely.
-
Filter the reaction mixture to remove any solid byproducts.
-
Purify the resulting this compound by fractional distillation under reduced pressure.
Protocol 2: Surface Treatment of Aluminum Substrates via Sol-Gel Deposition
This protocol describes the application of an ATMS coating on an aluminum surface.[21][22]
Materials:
-
This compound (ATMS)
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
-
Aluminum substrates
-
Ultrasonic bath
-
Dip-coater or spin-coater
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the aluminum substrates by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Sol-Gel Solution Preparation:
-
Prepare a solution by mixing ATMS, ethanol, deionized water, and a small amount of HCl. A typical molar ratio might be ATMS:Ethanol:Water:HCl of 1:10:4:0.01.
-
Stir the solution vigorously for 1-2 hours at room temperature to allow for partial hydrolysis and condensation of the ATMS.
-
-
Silane Deposition:
-
Immerse the cleaned aluminum substrates into the prepared sol-gel solution using a dip-coater at a controlled withdrawal speed (e.g., 50 mm/min). Alternatively, use a spin-coater to apply the solution.
-
-
Curing:
-
Post-Treatment:
-
Rinse the cured substrates with ethanol to remove any unreacted silane and dry with nitrogen.
-
Caption: Experimental workflow for substrate surface treatment with ATMS.
Protocol 3: Characterization of ATMS-Treated Surfaces
To evaluate the success of the surface modification, several analytical techniques are employed.
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the surface and the presence of the silane layer.
-
Methodology: An XPS instrument is used to irradiate the sample with X-rays, causing the emission of core-level electrons. By analyzing the kinetic energy of these electrons, the elemental composition and chemical bonding states can be determined.
-
Expected Result: High-resolution scans of the Si 2p, C 1s, and O 1s regions can confirm the presence of Si-O-Si and Si-O-Metal bonds, verifying the covalent attachment of the silane film.[12][23]
2. Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Purpose: To identify the functional groups present on the surface and confirm bond formation. Reflection-Absorption Infrared Spectroscopy (RAIR) is often used for thin films on metal surfaces.[21]
-
Methodology: The surface is irradiated with infrared light, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Expected Result: The appearance of characteristic peaks for Si-O-Si (~1000-1100 cm⁻¹) and Si-O-Al (~900-950 cm⁻¹) would indicate successful silanization on an aluminum substrate.[22]
3. Contact Angle Goniometry:
-
Purpose: To assess the change in surface energy (wettability) after modification.
-
Methodology: A droplet of a liquid (typically deionized water) is placed on the surface, and the angle between the droplet and the surface is measured.
-
Expected Result: The presence of the allyl group, which is less polar than the hydroxylated native oxide surface, should result in an increase in the water contact angle, indicating a more hydrophobic surface.
Visualization of Core Concepts
Caption: Chemical structure of this compound (ATMS).
Conclusion
This compound is a powerful and versatile silane coupling agent essential for the development of high-performance materials. Its ability to form durable covalent bonds between organic and inorganic materials is fundamental to its function. By understanding its core properties, mechanism of action, and proper application protocols, researchers and scientists can effectively leverage ATMS to create advanced composites and functionalized surfaces with superior adhesion, durability, and mechanical strength.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 2551-83-9: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H14O3Si | CID 75698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. stuk.solutions [stuk.solutions]
- 7. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 8. Adhesion Promoter - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. ALLYLTRIETHOXYSILANE | [gelest.com]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. specialchem.com [specialchem.com]
- 16. US6878839B2 - Method for preparing organofunctional silanes - Google Patents [patents.google.com]
- 17. Allyltrimethylsilane synthesis - chemicalbook [chemicalbook.com]
- 18. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. nbinno.com [nbinno.com]
- 21. Vibrational spectra of metals treated with this compound sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
Allyltrimethoxysilane: A Comprehensive Technical Guide to its Role as an Allylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Allyltrimethoxysilane has emerged as a versatile and powerful reagent in modern organic synthesis, primarily recognized for its role in the nucleophilic allylation of various electrophiles. Its stability, lower toxicity compared to other organometallic allylation reagents, and unique reactivity profile have made it an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core principles, applications, and experimental protocols associated with this compound as an allylation reagent.
Introduction to this compound in Allylation Reactions
This compound [(CH₂=CHCH₂)Si(OCH₃)₃] serves as a stable precursor for the allyl anion or its synthetic equivalent. The silicon atom plays a crucial role in stabilizing the adjacent carbanionic center through σ-π conjugation, a phenomenon known as the β-silicon effect. This inherent stability allows for its convenient handling and storage compared to more reactive allyl-metal reagents. However, this stability also necessitates activation to unleash its nucleophilic potential.
The primary application of this compound lies in the synthesis of homoallylic alcohols and amines through the allylation of carbonyl compounds (aldehydes and ketones) and imines, respectively.[1][2] These reactions are typically promoted by Lewis acids or initiated by fluoride (B91410) ions.
Mechanisms of Activation and Allylation
The allylation reactions involving this compound proceed through distinct mechanistic pathways depending on the choice of activator.
Lewis Acid-Catalyzed Allylation (Hosomi-Sakurai Reaction)
The Hosomi-Sakurai reaction is a cornerstone of allylsilane chemistry, involving the Lewis acid-promoted allylation of electrophiles.[3] Strong Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin tetrachloride (SnCl₄) are commonly employed.[4] The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen (or imine nitrogen), which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the allyl group from this compound at the γ-position, leading to the formation of a β-silyl carbocation intermediate. This carbocation is stabilized by the β-silicon effect. Subsequent elimination of the silyl (B83357) group generates the double bond and yields the homoallylic alcohol or amine after workup.
Caption: Lewis Acid-Catalyzed Hosomi-Sakurai Allylation Mechanism.
Fluoride-Initiated Allylation
Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), can also initiate the allylation reaction. The high affinity of fluorine for silicon is the driving force for this process. The fluoride ion attacks the silicon atom of this compound, forming a hypervalent pentacoordinate silicate (B1173343) intermediate. This intermediate then releases an allyl anion equivalent, which subsequently attacks the electrophile. A proposed autocatalytic cycle suggests that the generated methoxide (B1231860) ion can react with the silyl fluoride byproduct to regenerate the fluoride catalyst.
Caption: Fluoride-Initiated Allylation Mechanism.
Copper-Catalyzed Allylation
A general and mild catalytic system for the allylation of carbonyl compounds and imines has been developed using a combination of a copper(I) salt (e.g., CuCl) and a fluoride source like tetrabutylammonium difluorotriphenylsilicate (TBAT).[5][6][7] This dual activation approach is believed to involve the formation of a copper alkoxide from the electrophile, which then participates in the catalytic cycle. The fluoride ion activates the this compound, and the copper center facilitates the transfer of the allyl group. This method is applicable to a wide range of substrates under neutral and ambient conditions.[5][6]
Caption: General Workflow for Copper-Catalyzed Allylation.
Data Presentation: Quantitative Analysis of Allylation Reactions
The efficiency of this compound as an allylation reagent is demonstrated by the high yields and selectivities achieved across a variety of substrates and catalytic systems.
Table 1: Allylation of Aldehydes with this compound
| Entry | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 5 mol% CuCl, 5 mol% TBAT | THF | rt | 2 | 95 | [6] |
| 2 | 4-Nitrobenzaldehyde | 5 mol% CuCl, 5 mol% TBAT | THF | rt | 2 | 98 | [6] |
| 3 | 4-Methoxybenzaldehyde | 5 mol% CuCl, 5 mol% TBAT | THF | rt | 2 | 94 | [6] |
| 4 | Cinnamaldehyde | 5 mol% CuCl, 5 mol% TBAT | THF | rt | 3 | 92 | [6] |
| 5 | Cyclohexanecarboxaldehyde | 5 mol% CuCl, 5 mol% TBAT | THF | rt | 3 | 89 | [6] |
| 6 | Benzaldehyde | 10 mol% AgF, 10 mol% (R)-BINAP | MeOH | rt | 1 | 84 |
Table 2: Allylation of Ketones with this compound
| Entry | Ketone | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | 10 mol% CuCl, 10 mol% TBAT | THF | rt | 12 | 85 | - | [6] |
| 2 | Cyclohexanone | 10 mol% CuCl, 10 mol% TBAT | THF | rt | 12 | 82 | - | [6] |
| 3 | Acetophenone | 15 mol% CuCl, 15 mol% p-tol-BINAP, 15 mol% TBAT | THF | rt | 48 | 65 | 61 | [7] |
| 4 | Acetophenone | 5 mol% AgF, 5.5 mol% (R)-DIFLUORPHOS | THF/MeOH | -78 | 24 | 93 | 86 | [8][9] |
| 5 | 4'-Bromoacetophenone | 5 mol% AgF, 5.5 mol% (R)-DIFLUORPHOS | THF/MeOH | -78 | 24 | 95 | 92 | [8][9] |
Table 3: Allylation of Imines with this compound
| Entry | Imine (from) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde, Aniline | 1 mol% TBAF | THF | rt | 5 | 92 | [10] |
| 2 | 4-Chlorobenzaldehyde, Aniline | 1 mol% TBAF | THF | rt | 6 | 95 | [10] |
| 3 | Cyclohexanecarboxaldehyde, Benzylamine | 5 mol% TBAF | THF | reflux | 12 | 65 | [10] |
| 4 | N-Benzylidene-4-methoxyaniline | 10 mol% CuCl, 10 mol% TBAT | THF | rt | 24 | 88 | [6] |
Experimental Protocols
General Procedure for CuCl/TBAT-Catalyzed Allylation of Aldehydes
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuCl (4.9 mg, 0.05 mmol) and TBAT (27.0 mg, 0.05 mmol).
-
Add anhydrous THF (3 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 mmol) to the flask.
-
Add this compound (0.24 mL, 1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Experimental Protocol for the Hosomi-Sakurai Allylation of a Ketone
Materials:
-
Ketone (e.g., Cyclopentanone) (10 mmol)
-
Benzyl (B1604629) carbamate (B1207046) (12 mmol)
-
Allyltrimethylsilane (B147118) (14 mmol)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (12 mmol)
-
Anhydrous Dichloromethane (DCM) (14 mL)
Procedure:
-
In a flame-dried flask, dissolve cyclopentanone (B42830) (0.89 mL, 10 mmol), benzyl carbamate (1.81 g, 12 mmol), and allyltrimethylsilane (2.2 mL, 14 mmol) in anhydrous DCM (14 mL).[11]
-
Cool the solution to 0 °C in an ice bath.[11]
-
Slowly add BF₃·Et₂O (1.51 mL, 12 mmol) to the reaction mixture.[11]
-
Allow the reaction to warm to room temperature and stir for 21 hours.[11]
-
Quench the reaction by washing with a saturated aqueous solution of NaHCO₃ (10 mL) and then with brine (20 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography to yield the protected homoallylic amine.[11]
Protocol for Silver-Catalyzed Asymmetric Allylation of a Ketone
Materials:
-
Ketone (e.g., Acetophenone) (0.5 mmol)
-
This compound (0.75 mmol)
-
Silver(I) fluoride (AgF) (0.025 mmol, 5 mol%)
-
(R)-DIFLUORPHOS (0.0275 mmol, 5.5 mol%)
-
Anhydrous Tetrahydrofuran (THF) (1.0 mL)
-
Anhydrous Methanol (B129727) (MeOH) (0.5 mmol)
Procedure:
-
In a glovebox, add AgF (3.2 mg, 0.025 mmol) and (R)-DIFLUORPHOS (20.7 mg, 0.0275 mmol) to a vial.
-
Add anhydrous THF (0.5 mL) and stir the mixture for 30 minutes at room temperature.
-
Cool the catalyst solution to -78 °C.
-
In a separate vial, dissolve acetophenone (58 µL, 0.5 mmol) and this compound (0.12 mL, 0.75 mmol) in anhydrous THF (0.5 mL).
-
Add the substrate solution to the cold catalyst solution.
-
Add anhydrous methanol (20 µL, 0.5 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Follow the standard aqueous workup and purification procedures as described in the previous protocols.
Conclusion
This compound is a highly valuable and versatile reagent for the allylation of a wide range of electrophiles. Its stability, coupled with various methods of activation, provides chemists with a powerful tool for the stereocontrolled synthesis of homoallylic alcohols and amines. The development of catalytic systems, including those based on copper and silver, has further enhanced its utility, enabling milder reaction conditions and asymmetric transformations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this compound in research and development, particularly within the pharmaceutical and chemical industries. Further exploration of novel catalytic systems and substrate scopes will undoubtedly continue to expand the synthetic potential of this remarkable reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective Allylation and Crotylation Reactions of Aldehydes with Potassium Allyl- and Crotyltrifluoroborates under Lewis Acid Catalysis [organic-chemistry.org]
- 3. Silver-catalyzed asymmetric allylation: this compound as a remarkable reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Catalytic Allylation Using this compound [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Silver-Catalyzed Asymmetric Sakurai-Hosomi Allylation of Ketones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. knowunity.co.uk [knowunity.co.uk]
- 11. biotage.com [biotage.com]
An In--Depth Technical Guide to the Safe Handling of Allyltrimethoxysilane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Allyltrimethoxysilane (CAS No. 2551-83-9) is a versatile organosilane compound widely utilized as a coupling agent and a potent allylation reagent in advanced chemical synthesis.[1] Its dual functionality allows it to form durable bonds between organic and inorganic materials and to introduce allyl groups into complex molecules, making it invaluable in the development of pharmaceuticals and advanced materials.[2] However, its chemical reactivity also necessitates a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel.
This guide provides comprehensive safety and handling information for this compound, tailored for a professional laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3][4] It is imperative to understand these hazards before handling the substance.
-
GHS Classification:
-
GHS Label Elements:
Physical and Chemical Properties
A summary of key quantitative data for this compound is presented below. This information is critical for designing safe experimental setups and for risk assessment.
| Property | Value | Reference(s) |
| CAS Number | 2551-83-9 | [5][6] |
| Molecular Formula | C₆H₁₄O₃Si | [2][5] |
| Molecular Weight | 162.26 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 146-148 °C | [1][2][5][6] |
| Density | 0.963 g/mL at 25 °C | [2][5][6] |
| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.405 (lit.) | [1][5][6] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.[7]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is a risk.[7]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential for the safe day-to-day use of this compound.
-
General Handling Protocol:
-
Review the Safety Data Sheet (SDS) before beginning any new procedure.[7]
-
Ensure all necessary engineering controls and PPE are in place and functional.[10]
-
Keep containers tightly closed when not in use.[11]
-
Ground/bond container and receiving equipment to prevent static discharge, especially during transfers.[12]
-
Use only non-sparking tools and explosion-proof equipment.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Avoid contact with skin and eyes and avoid inhaling vapors.[8]
-
Wash hands thoroughly with soap and water after handling.[7][8]
-
-
Storage Requirements:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[13][14]
-
Designate a storage area for flammable liquids.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] The material is also moisture-sensitive.
-
Store in a locked cabinet or area to restrict access.[12]
-
Emergency Procedures
Rapid and correct response to spills or exposures is critical to mitigating harm.
Spill Response Protocol
In the event of a spill, follow this structured protocol. This workflow is designed for small to moderate laboratory spills that can be managed by trained personnel. For large spills, evacuate the area and contact emergency services.[15][16]
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or produces significant vapors.[17][18]
-
Control Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, open flames, electrical equipment).[13]
-
Ventilate: Increase ventilation to the area, typically by opening the fume hood sash.[17]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, splash goggles, and a lab coat.[15][17]
-
Contain the Spill: Prevent the spill from spreading by creating a barrier with an inert, non-combustible absorbent material like sand, kitty litter, or a commercial sorbent.[18][19]
-
Absorb and Collect: Cover the spill with the absorbent material, working from the outside in.[19] Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to collect the material into a suitable, sealable container for hazardous waste.[17][19]
-
Decontaminate: Clean the spill area with a mild detergent and water.[17]
-
Dispose: Label the container as "Hazardous Waste - Spill Debris containing this compound" and manage it according to institutional and local regulations.[17][20]
First Aid Measures
In case of exposure, provide immediate first aid and seek prompt medical attention.[21][22]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[22]
-
Skin Contact: Immediately remove all contaminated clothing.[21] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[8][21] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[9][21][22] Remove contact lenses if present and easy to do so.[22] Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting.[23] Have the conscious person rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[23]
Waste Disposal
Chemical waste generators are responsible for ensuring proper disposal in compliance with all local, state, and federal regulations.[11][20]
-
Waste Collection: Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container made of compatible material.[11][13] Do not mix with other waste streams unless compatibility is confirmed.[11]
-
Labeling: The waste container must be clearly labeled as hazardous waste, listing "this compound" and any other components.[11]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14] Never dispose of this compound down the drain or in regular trash.[11]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[20]
References
- 1. This compound | 2551-83-9 [chemicalbook.com]
- 2. This compound | [gelest.com]
- 3. This compound | C6H14O3Si | CID 75698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 2551-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 烯丙基三甲氧基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. en.hesperian.org [en.hesperian.org]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. harwick.com [harwick.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ethz.ch [ethz.ch]
- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. First Aid - Chemical Poisoning [moh.gov.sa]
An In-depth Technical Guide on the Thermal Stability and Reactivity of Allyltrimethoxysilane
Abstract: Allyltrimethoxysilane (ATMS) is a bifunctional organosilicon compound widely utilized as a coupling agent, crosslinking agent, and surface modifier.[1] Its unique molecular structure, featuring a reactive allyl group and hydrolyzable methoxy (B1213986) groups, enables it to bridge organic polymers with inorganic materials, enhancing adhesion and improving composite material properties.[2][3] This guide provides a comprehensive overview of the thermal stability and key reactive pathways of this compound. It includes quantitative thermal analysis data, detailed experimental protocols for characterization, and visual diagrams of its primary reaction mechanisms, intended for researchers and professionals in materials science and chemical synthesis.
Thermal Stability
The thermal stability of an organosilane is a critical parameter that dictates its processing window and the durability of the resulting materials. The decomposition of this compound primarily proceeds via molecular eliminations.[4] High-temperature thermal treatment can induce chemical processes on surfaces coated with ATMS-derived organosilica.[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this stability.
Data Presentation: Thermal Properties
| Property | Typical Value Range | Method | Notes |
| Boiling Point | 146-148 °C | Standard Distillation | Atmospheric pressure.[8] |
| Flash Point | 46 °C (114.8 °F) | Closed Cup | Flammable liquid.[9][10] |
| TGA Onset of Degradation | 250 - 400 °C | TGA | In an inert atmosphere. Dependent on the surrounding matrix (e.g., grafted on silica).[11][12] |
| DSC Exothermic Events | Varies | DSC | Can indicate polymerization of the allyl group or condensation reactions at elevated temperatures.[13][14] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal stability of a silane-modified material.
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[15]
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[15]
-
High-purity nitrogen or air for purge gas.
-
Alumina or platinum crucibles (e.g., 150 µL).[15]
-
Microbalance.
Procedure:
-
Sample Preparation: Place 5-10 mg of the sample (e.g., ATMS-modified silica (B1680970) particles) into a tared TGA crucible.[15] For liquid ATMS, it is often analyzed after being grafted onto a solid substrate.
-
Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Set the purge gas (typically nitrogen for inert atmosphere) to a flow rate of 20-50 mL/min.[16]
-
-
Thermal Program:
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the TGA curve (weight % vs. temperature) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition and the temperatures of maximum mass loss rates from the DTG peaks. The weight loss between 250-600°C can be attributed to the decomposition of the chemisorbed silane (B1218182).[11]
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol provides a general method for observing thermal transitions such as glass transitions, melting, and exothermic reactions.
Objective: To measure the heat flow into or out of a sample as a function of temperature or time.[7]
Apparatus:
-
Differential Scanning Calorimeter (e.g., DSC Q2000, TA Instruments).[16]
-
Nitrogen purge gas.
-
Aluminum Tzero pans and lids.[16]
-
Crucible press for sealing.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a DSC pan.
-
Hermetically seal the pan using a crucible press. This is crucial for volatile samples to prevent mass loss.[19]
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate to 50 mL/min.[16]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature to an upper limit (e.g., 350 °C) at a heating rate of 10 °C/min.[16]
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to observe the properties of the material after a defined thermal history.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify and quantify endothermic (e.g., melting) and exothermic (e.g., curing, decomposition) peaks.
-
Determine the glass transition temperature (Tg), if applicable.
-
Reactivity of this compound
The reactivity of ATMS is governed by its two distinct functional moieties: the trimethoxysilyl group and the allyl group.
Hydrolysis and Condensation
The primary reaction pathway for the trimethoxysilyl group is hydrolysis, followed by condensation. This sol-gel process is fundamental to its application as a coupling agent.[20] The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727).[21] These silanol groups are highly reactive and will condense with other silanols or with hydroxyl groups on an inorganic substrate to form stable siloxane bonds (Si-O-Si or Si-O-Metal).[3][22] The rates of hydrolysis and condensation are highly dependent on factors such as pH, water concentration, and the presence of catalysts.[23][24] Acidic conditions tend to promote hydrolysis, while basic conditions favor condensation.[20][21]
Caption: Hydrolysis of ATMS to a reactive silanetriol and subsequent condensation.
Reactivity with Surfaces
As a coupling agent, ATMS is used to form a durable bond between organic and inorganic materials.[3] The hydrolyzed silanol groups readily react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metals (e.g., aluminum, titanium).[5][25] This reaction forms covalent metallo-siloxane bonds (e.g., Si-O-Ti), effectively grafting the allyl-functional molecule onto the surface.[25] This surface modification alters the substrate's characteristics, for example, by improving adhesion to an organic polymer matrix.[2]
Caption: Logical workflow for the surface modification of a substrate using ATMS.
Reactivity of the Allyl Group
The terminal allyl group (H₂C=CH-CH₂-) provides a site for a variety of organic reactions, allowing the functionalized surface or silane molecule to participate in further chemical transformations.[26]
-
Polymerization: The double bond can undergo free-radical or metallocene-catalyzed polymerization, making ATMS a useful comonomer for polyolefins.[27]
-
Hydrosilylation: The allyl group readily reacts with Si-H bonds in the presence of a platinum catalyst to form a stable carbon-silicon bond.
-
Allylation: ATMS serves as a versatile allylation reagent for carbonyl compounds like aldehydes and ketones, a key reaction in organic synthesis.[3][9]
-
Thiol-ene Reactions: The double bond can react with thiol (-SH) groups in a "click" chemistry reaction, useful for surface functionalization.
Caption: Reaction workflow for the hydrosilylation of ATMS.
Data Presentation: Factors Influencing Reactivity
While precise kinetic data is highly dependent on specific reaction conditions, the following table summarizes the key factors that influence the reactivity of ATMS.
| Reaction | Influencing Factor | Effect on Rate | Rationale |
| Hydrolysis | Low pH (Acidic) | Increases | Protonation of the alkoxy group facilitates nucleophilic attack by water.[20][28] |
| High pH (Basic) | Increases | Nucleophilic attack by OH⁻ on the silicon atom.[24] | |
| Water Concentration | Increases | Hydrolysis is dependent on the concentration of water as a reactant.[24] | |
| Condensation | pH near 7 (Neutral) | Slowest | The rate of condensation is at a minimum around neutral pH.[28] |
| High pH (Basic) | Increases | Favors the formation of silanolate anions, which are strong nucleophiles.[24] | |
| Temperature | Increases | Higher temperature increases the rate of both hydrolysis and condensation.[28] | |
| Hydrosilylation | Catalyst Concentration | Increases | The reaction is dependent on the concentration of the platinum catalyst. |
Experimental Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of silane hydrolysis in real-time by observing the disappearance of methoxy protons and the appearance of methanol protons.[23][29]
Objective: To quantify the rate of hydrolysis of ATMS by monitoring changes in proton signals over time.
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O, or a mixture like MeOD-d₄/D₂O).[29]
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
Initiating the Reaction:
-
Add a specific volume of D₂O (e.g., 0.1 mL) to the NMR tube to initiate hydrolysis.[29]
-
If studying catalysis, the D₂O can be pre-adjusted to a specific pD (acidic or basic).
-
Shake the tube vigorously to ensure mixing.
-
-
Data Acquisition:
-
Immediately place the tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at set time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).[29]
-
-
Data Analysis:
-
Identify the proton signal for the methoxy groups on ATMS (Si-OCH₃).
-
Identify the proton signal for the methyl group of the methanol byproduct (HO-CH₃).
-
Integrate these signals at each time point relative to an internal standard or the allyl group protons (which remain constant during hydrolysis).
-
Conclusion
This compound is a compound with distinct thermal and reactive properties defined by its dual functionality. Its thermal stability is adequate for many standard material processing applications, though it will decompose at elevated temperatures. The reactivity of its trimethoxysilyl group via hydrolysis and condensation is the cornerstone of its utility as a coupling agent, enabling the formation of robust siloxane bonds with inorganic surfaces. Concurrently, the allyl group offers a versatile handle for subsequent organic reactions, including polymerization and hydrosilylation, making ATMS a critical building block in the synthesis of advanced composite materials and specialty chemicals. Understanding these properties is essential for optimizing its use in research and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. ALLYLTRIETHOXYSILANE | [gelest.com]
- 3. This compound | [gelest.com]
- 4. escholarship.org [escholarship.org]
- 5. Vibrational spectra of metals treated with this compound sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DSC Analysis Services - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 8. This compound | 2551-83-9 [chemicalbook.com]
- 9. This compound 95 2551-83-9 [sigmaaldrich.com]
- 10. This compound | C6H14O3Si | CID 75698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries | MDPI [mdpi.com]
- 15. epfl.ch [epfl.ch]
- 16. avensonline.org [avensonline.org]
- 17. ukm.my [ukm.my]
- 18. thescipub.com [thescipub.com]
- 19. m.youtube.com [m.youtube.com]
- 20. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 21. gelest.com [gelest.com]
- 22. bioforcenano.com [bioforcenano.com]
- 23. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.manchester.ac.uk [research.manchester.ac.uk]
- 26. nbinno.com [nbinno.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Allylation of Aldehydes with Allyltrimethoxysilane
Introduction
The allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols. These products serve as versatile intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. Among the various methods for allylation, the use of allyltrimethoxysilane as an allylating agent offers a stable, less toxic, and readily available alternative to other organometallic reagents. This document provides a detailed protocol for the efficient allylation of a wide range of aldehydes using a copper(I) chloride (CuCl) and tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) co-catalyst system. This method, developed by Shibasaki and coworkers, is noted for its mild reaction conditions and broad substrate scope.[1][2] An asymmetric variant is also discussed, providing a pathway to enantiomerically enriched homoallylic alcohols.
Reaction Principle
The protocol is based on the dual activation of both the this compound and the aldehyde. A fluoride (B91410) source, in this case, TBAT, activates the silicon atom of this compound, forming a hypervalent silicate (B1173343) intermediate. This increases the nucleophilicity of the allyl group. Concurrently, the Lewis acidic copper(I) catalyst activates the aldehyde by coordinating to the carbonyl oxygen, rendering it more susceptible to nucleophilic attack. The combination of these two activation modes allows the reaction to proceed efficiently under mild conditions.[1][2]
Experimental Protocols
General Protocol for the CuCl/TBAT-Catalyzed Allylation of Aldehydes
This protocol is adapted from the work of Shibasaki and coworkers and is applicable to a broad range of aldehydes.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Copper(I) chloride (CuCl) (1-10 mol%)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) (1-10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add CuCl (0.05 mmol, 5 mol%) and TBAT (0.05 mmol, 5 mol%).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add this compound (1.5 mmol, 1.5 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.
Protocol for the Asymmetric Allylation of Aldehydes
An enantioselective variant of this reaction can be achieved by employing a chiral ligand in conjunction with the copper catalyst. A notable example involves the use of a chiral BINAP ligand.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (2.0 equiv)
-
Copper(I) chloride (CuCl) (15 mol%)
-
(R)- or (S)-p-tol-BINAP (15 mol%)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT) (15 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, prepare the chiral catalyst by stirring a mixture of CuCl (0.15 mmol, 15 mol%), (R)- or (S)-p-tol-BINAP (0.15 mmol, 15 mol%), and TBAT (0.15 mmol, 15 mol%) in anhydrous THF (1.0 mL) at room temperature for 30 minutes.
-
Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C or 0 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst mixture.
-
Add this compound (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer as described in the general protocol.
-
Purify the product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The CuCl/TBAT-catalyzed allylation of aldehydes with this compound is a high-yielding reaction applicable to a variety of substrates.
Table 1: Substrate Scope for the Allylation of Various Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | 5 | 3 | 92 |
| 3 | 4-Nitrobenzaldehyde | 10 | 1 | 98 |
| 4 | Cinnamaldehyde | 5 | 4 | 85 |
| 5 | Cyclohexanecarboxaldehyde | 5 | 5 | 88 |
| 6 | Pivalaldehyde | 10 | 6 | 75 |
Data is representative and compiled from the findings of Shibasaki and coworkers.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the CuCl/TBAT-catalyzed allylation of aldehydes.
Caption: General experimental workflow for the allylation of aldehydes.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the activation of this compound by a fluoride ion and the activation of the aldehyde by the copper catalyst.
Caption: Proposed catalytic cycle for the CuCl/TBAT-catalyzed allylation.
Safety and Handling
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Copper(I) chloride is harmful if swallowed and can cause skin and eye irritation.
-
TBAT is a fluoride source and should be handled with care.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
All reactions should be performed under an inert atmosphere to prevent the deactivation of the catalyst.
Conclusion
The CuCl/TBAT-catalyzed allylation of aldehydes with this compound provides a robust and general method for the synthesis of homoallylic alcohols. The mild reaction conditions, high yields, and broad substrate scope make it a valuable tool for organic synthesis. Furthermore, the potential for developing asymmetric variants adds to the significance of this protocol in modern drug discovery and natural product synthesis.
References
Step-by-Step Guide for Surface Modification of Silica Nanoparticles with Allyltrimethoxysilane
Introduction
The surface modification of silica (B1680970) nanoparticles (SNPs) with allyltrimethoxysilane (ATMS) is a critical process for introducing reactive allyl functional groups onto the nanoparticle surface. These allyl groups serve as versatile handles for subsequent "click" chemistry reactions, enabling the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and polymers. This functionalization is paramount in the fields of drug delivery, diagnostics, and advanced materials science. The silanization process involves the hydrolysis of the methoxy (B1213986) groups of ATMS and subsequent condensation with the silanol (B1196071) groups present on the surface of the silica nanoparticles, forming stable siloxane bonds. This application note provides a detailed, step-by-step protocol for the synthesis of silica nanoparticles via the Stöber method, their surface modification with ATMS, and comprehensive characterization of the resulting allyl-functionalized nanoparticles.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the synthesis and functionalization of silica nanoparticles is depicted below. This is followed by a diagram illustrating the chemical signaling pathway of the silanization reaction.
Caption: Experimental workflow for the synthesis, surface modification, and characterization of allyl-functionalized silica nanoparticles.
Caption: Reaction pathway of this compound from hydrolysis in solution to surface condensation.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of allyl-functionalized silica nanoparticles.
Table 1: Parameters for Stöber Synthesis of Silica Nanoparticles
| Parameter | Value Range | Reference |
| TEOS Concentration | 0.1 - 0.5 M | [1] |
| Ammonia (25% aq.) Concentration | 0.3 - 1.5 M | [1] |
| Water Concentration | 2.0 - 11.0 M | [1] |
| Ethanol (Solvent) | To final volume | [1] |
| Reaction Temperature | 25 - 60 °C | [1] |
| Reaction Time | 2 - 24 hours | [1] |
Table 2: Parameters for Surface Modification with this compound
| Parameter | Value Range | Reference |
| Silica Nanoparticle Concentration | 5 mg/mL in toluene | [2] |
| SiO₂:ATMS Weight Ratio | 1:0.05 to 1:0.2 | [2] |
| Reaction Temperature | 80 - 110 °C (Reflux) | [2] |
| Reaction Time | 3 - 24 hours | [2] |
Table 3: Characterization Data for Unmodified and Allyl-Functionalized Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | Allyl-Functionalized Silica Nanoparticles | Reference |
| Zeta Potential (pH 7) | -15 to -30 mV | -10 to -20 mV | [3][4] |
| Particle Size (DLS) | Varies with synthesis | Slight increase after modification | [3] |
| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹) | Above peaks + C-H stretching (~2930, 2860 cm⁻¹), C=C stretching (~1640 cm⁻¹) | [2][5][6] |
| TGA Weight Loss (200-600 °C) | 2-5% | 5-15% (dependent on grafting density) | [7][8][9] |
| Grafting Density | N/A | 0.5 - 2.0 molecules/nm² | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of approximately 100 nm silica nanoparticles. The size can be tuned by adjusting the reactant concentrations as detailed in Table 1.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (25% in water)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide according to the desired concentrations (see Table 1).
-
Stir the solution vigorously at room temperature.
-
Add the required amount of TEOS to the stirred solution.
-
Continue stirring for the specified reaction time (e.g., 12 hours) at a constant temperature.
-
After the reaction is complete, a milky white suspension of silica nanoparticles will be formed.
Protocol 2: Surface Modification with this compound (ATMS)
This protocol details the post-synthesis grafting of allyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension from the previous step
-
Toluene
-
This compound (ATMS)
-
Ethanol
Procedure:
-
Isolate the silica nanoparticles from the synthesis solution by centrifugation.
-
Wash the nanoparticles with ethanol multiple times to remove residual reactants. This can be done by repeated cycles of centrifugation and redispersion in fresh ethanol.
-
Dry the purified silica nanoparticles in an oven at 80-100 °C overnight.
-
Disperse the dried silica nanoparticles in toluene to the desired concentration (e.g., 5 mg/mL) with the aid of sonication to ensure a homogeneous suspension.
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heat the suspension to reflux (approximately 110 °C for toluene).
-
To the stirred, refluxing suspension, add the desired amount of ATMS (refer to Table 2 for ratios).
-
Continue the reaction under reflux for the specified time (e.g., 12-24 hours).
-
After the reaction, allow the suspension to cool to room temperature.
-
Purify the allyl-functionalized silica nanoparticles by several cycles of centrifugation and washing with toluene, followed by ethanol, to remove unreacted ATMS.
-
Finally, redisperse the purified nanoparticles in the desired solvent for storage or further use.
Protocol 3: Characterization of Functionalized Nanoparticles
A. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of allyl groups on the silica nanoparticle surface.
Procedure:
-
Lyophilize a small sample of the unmodified and allyl-functionalized silica nanoparticles.
-
Prepare KBr pellets of the dried samples or use an ATR-FTIR accessory.
-
Acquire the spectra in the range of 4000-400 cm⁻¹.
-
Expected Results: The spectrum of the functionalized nanoparticles should show new peaks corresponding to C-H stretching of the allyl group at approximately 2930 and 2860 cm⁻¹, and a characteristic C=C stretching vibration around 1640 cm⁻¹.[2][5][6]
B. Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurement confirms the change in surface charge after functionalization.
Procedure:
-
Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.
-
Sonicate the sample to ensure it is well-dispersed.
-
Measure the particle size and zeta potential using a suitable instrument.
-
Expected Results: A slight increase in the hydrodynamic diameter is expected after surface modification. The zeta potential will likely become less negative after the hydroxyl groups on the silica surface are replaced by the less polar allyl groups.[3][4]
C. Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of organic material (allyl groups) grafted onto the silica surface.
Procedure:
-
Place a known amount of the dried nanoparticle sample in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
Expected Results: The TGA curve of the functionalized nanoparticles will show a greater weight loss in the 200-600 °C range compared to the unmodified nanoparticles, corresponding to the decomposition of the grafted allyl groups.[7][8][9] This weight loss can be used to calculate the grafting density.[10][11]
Conclusion
This application note provides a comprehensive and detailed guide for the successful surface modification of silica nanoparticles with this compound. By following the outlined protocols, researchers and drug development professionals can reliably produce allyl-functionalized silica nanoparticles with tailored surface properties. The provided quantitative data and characterization methods will aid in the verification of successful functionalization and ensure the quality and reproducibility of the synthesized nanomaterials for their intended applications in advanced research and development.
References
- 1. scielo.br [scielo.br]
- 2. ajol.info [ajol.info]
- 3. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Glass Slides with Allyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of glass slides using allyltrimethoxysilane. This process yields a surface ready for subsequent covalent immobilization of biomolecules and other ligands through thiol-ene "click" chemistry, a highly efficient and bio-orthogonal reaction. The protocols outlined below are essential for the development of microarrays, biosensors, and other diagnostic platforms.
Introduction
Surface modification of glass is a critical step in a wide array of biomedical and biotechnological applications. This compound serves as an excellent coupling agent, covalently bonding to the glass surface via its trimethoxysilane (B1233946) group, while presenting a reactive allyl group for further functionalization. The terminal double bond of the allyl group provides a versatile handle for the attachment of thiol-containing molecules, including proteins, peptides, DNA, and small molecules, through the highly efficient thiol-ene click reaction.[1][2]
Principle of Silanization
The functionalization process is based on the silanization reaction. Initially, the methoxy (B1213986) groups of this compound hydrolyze in the presence of trace water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups present on a pre-cleaned and activated glass surface, forming stable covalent siloxane bonds (Si-O-Si). The allyl groups are oriented away from the surface, creating a functional layer ready for subsequent bioconjugation.[3][4][5]
Quantitative Data Summary
The effectiveness of the surface modification can be evaluated through various characterization techniques. The following tables summarize key quantitative data related to the functionalization of glass slides with this compound and subsequent modifications.
Table 1: Contact Angle Measurements for Surface Wettability
| Surface Type | Water Contact Angle (°) | Reference |
| Bare Glass (Cleaned) | 19.3 ± 2.3 | [6] |
| Plasma Treated Glass | 13.5 ± 2.1 | [6] |
| Allyl-Functionalized Glass (Allyl-GP) | 58.0 | [7] |
Table 2: Surface Atomic Concentrations from X-ray Photoelectron Spectroscopy (XPS)
| Element | Bare Glass (Typical) | This compound Coated Glass (Expected) |
| O 1s | High | Moderate |
| Si 2p | High | High |
| C 1s | Low (Adventitious) | High |
| Na 1s | Present | Low / Absent |
| Ca 2p | Present | Low / Absent |
Note: Actual atomic percentages can vary significantly based on the specific glass composition, cleaning procedure, and silanization protocol.
Experimental Protocols
Protocol 1: Functionalization of Glass Slides with this compound
This protocol details the steps for cleaning, activating, and functionalizing glass microscope slides with this compound. All procedures involving organic solvents and silanes should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Glass microscope slides
-
This compound (ATMS)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Anhydrous toluene (B28343) or acetone (B3395972)
-
Ethanol (B145695), absolute
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Slide rack and staining jars
-
Oven
Procedure:
-
Cleaning and Activation of Glass Slides: a. Place the glass slides in a slide rack. b. Prepare a piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care. c. Immerse the slide rack in the piranha solution for 30-60 minutes at room temperature. d. Carefully remove the slide rack and rinse the slides copiously with DI water. e. Rinse the slides with absolute ethanol and then with anhydrous acetone. f. Dry the slides under a gentle stream of nitrogen gas and then bake in an oven at 110-120°C for 30 minutes to ensure a completely dry and activated surface.
-
Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene or acetone in a staining jar. b. Immerse the cleaned and dried slides in the ATMS solution for 2-4 hours at room temperature with gentle agitation. Alternatively, for a vapor-phase deposition, place the slides in a desiccator containing a small vial of this compound and apply a vacuum for several hours.
-
Rinsing: a. Transfer the slides from the ATMS solution to a staining jar containing fresh anhydrous toluene or acetone. b. Rinse thoroughly by agitating the slides for 5 minutes to remove any unbound silane. c. Repeat the rinsing step with fresh solvent. d. Finally, rinse the slides with absolute ethanol.
-
Curing: a. Dry the slides under a gentle stream of nitrogen gas. b. Cure the slides in an oven at 110-120°C for 1 hour to promote the formation of stable covalent bonds. c. After curing, allow the slides to cool to room temperature. The allyl-functionalized slides are now ready for subsequent reactions or can be stored in a desiccator.
Protocol 2: Thiol-Ene "Click" Chemistry on Allyl-Functionalized Glass Slides
This protocol describes the immobilization of a thiol-containing molecule onto the allyl-functionalized glass surface.
Materials:
-
Allyl-functionalized glass slides (from Protocol 1)
-
Thiol-containing molecule of interest (e.g., a thiol-modified peptide, protein, or small molecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (B95107) - THF, or a suitable buffer for biomolecules)
-
UV lamp (365 nm)
-
Nitrogen or argon gas
Procedure:
-
Preparation of the Reaction Mixture: a. Dissolve the thiol-containing molecule and a catalytic amount of the photoinitiator in the chosen anhydrous and degassed solvent. The concentrations will depend on the specific reactants and should be optimized. A typical starting point is a 10 mM solution of the thiol and 1-5 mol% of the photoinitiator relative to the thiol.
-
Reaction Setup: a. Place the allyl-functionalized glass slide in a suitable reaction chamber (e.g., a petri dish or a custom-made flow cell). b. Cover the slide with the reaction mixture. c. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent quenching of the radical reaction by oxygen.
-
Photo-initiation: a. Expose the reaction setup to a UV lamp (365 nm) for a predetermined time (typically ranging from a few minutes to an hour, depending on the lamp intensity and reactant concentrations).
-
Washing: a. After the reaction, remove the slide from the reaction mixture. b. Wash the slide extensively with the solvent used for the reaction to remove any unreacted reagents. c. Perform a final rinse with a less viscous solvent (e.g., ethanol or DI water, depending on the immobilized molecule) to ensure a clean surface.
-
Drying: a. Dry the slide under a gentle stream of nitrogen gas. b. The functionalized slide is now ready for use in the intended application.
Visualizing the Process
Chemical Reaction Pathway
The following diagram illustrates the chemical reactions involved in the functionalization of a glass slide with this compound and subsequent thiol-ene click chemistry.
Caption: Chemical pathway for glass functionalization and subsequent thiol-ene reaction.
Experimental Workflow
The diagram below outlines the major steps in the experimental workflow for preparing functionalized glass slides.
Caption: Experimental workflow for preparing functionalized glass slides.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
Application Notes and Protocols for Grafting Allyltrimethoxysilane onto Polymer Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of polymers with Allyltrimethoxysilane (ATMS), a versatile organosilane coupling agent. The introduction of ATMS onto a polymer surface can impart desirable properties such as enhanced hydrophilicity, improved biocompatibility, and provides a reactive handle for the subsequent immobilization of biomolecules, drugs, or other functional moieties. This document outlines three distinct methods for ATMS grafting: Reactive Extrusion , Plasma Polymerization , and Vapor Phase Deposition . Each section includes a detailed experimental protocol, a summary of expected characterization data, and visualizations to aid in understanding the workflow and underlying principles.
Reactive Extrusion Grafting of this compound
Reactive extrusion is a solvent-free, continuous process suitable for large-scale modification of thermoplastic polymers. In this method, ATMS is grafted onto the polymer backbone in the molten state, typically initiated by a free-radical initiator like peroxide.
Experimental Protocol
Materials:
-
Polymer pellets (e.g., Polyethylene (B3416737), Polypropylene)
-
This compound (ATMS)
-
Dicumyl peroxide (DCP) or other suitable peroxide initiator
-
Co-rotating twin-screw extruder
Procedure:
-
Premixing: Thoroughly mix the polymer pellets with the desired amount of ATMS and dicumyl peroxide. The concentrations of ATMS and DCP will influence the grafting degree and can be varied (e.g., 1-5 wt% ATMS and 0.1-1 wt% DCP).
-
Extrusion: Feed the premixed material into the hopper of a co-rotating twin-screw extruder.
-
Processing Parameters: Set the extruder barrel temperature profile to match the processing window of the polymer. A typical temperature profile for polyethylene could range from 160°C to 220°C. The screw speed can be varied (e.g., 100-300 rpm) to control the residence time and mixing efficiency.[1][2][3]
-
Devolatilization: Utilize a vacuum port on the extruder to remove any unreacted ATMS and byproducts of the peroxide decomposition.
-
Pelletization: Cool the extruded strand in a water bath and pelletize for further use and characterization.
Data Presentation
Table 1: Process Parameters and Grafting Outcomes for Reactive Extrusion
| Parameter | Range / Value | Expected Outcome |
| Polymer Substrate | Polyethylene (LDPE, HDPE), Polypropylene (PP) | Grafting efficiency can vary with polymer type. |
| ATMS Concentration (wt%) | 1 - 5 | Higher concentration generally leads to higher grafting degree, up to a saturation point. |
| Peroxide (DCP) Conc. (wt%) | 0.1 - 1 | Initiates the grafting reaction; concentration needs optimization to balance grafting and potential polymer degradation.[1] |
| Barrel Temperature (°C) | 160 - 220 (for PE) | Must be above the polymer's melting point and within the peroxide's decomposition range. |
| Screw Speed (rpm) | 100 - 300 | Affects residence time and mixing; optimization is required. |
| Grafting Degree (mol%) | Varies | Determined by titration or spectroscopic methods (e.g., FTIR, NMR). |
Visualization
Caption: Workflow for reactive extrusion grafting of ATMS.
Plasma Polymerization of this compound
Plasma polymerization is a solvent-free technique that uses plasma to activate and polymerize monomer vapors, depositing a thin, highly cross-linked film on the substrate surface. This method is advantageous for modifying the surface of various materials, including those that are not suitable for melt processing.
Experimental Protocol
Materials:
-
Polymer substrate (e.g., film, membrane)
-
This compound (ATMS)
-
Argon (Ar) or other carrier gas
-
Plasma reactor (e.g., radiofrequency or microwave plasma)
Procedure:
-
Substrate Preparation: Clean the polymer substrate to remove any surface contaminants. This can be done by sonication in a suitable solvent (e.g., ethanol, isopropanol) followed by drying.
-
Reactor Setup: Place the cleaned substrate into the plasma reactor chamber.
-
Evacuation: Evacuate the chamber to a base pressure of typically less than 10 Pa.
-
Gas Inlet: Introduce the carrier gas (e.g., Argon) at a controlled flow rate.
-
Monomer Introduction: Introduce ATMS vapor into the chamber. The ATMS precursor can be heated to increase its vapor pressure, and the flow rate is controlled using a mass flow controller. The molar fraction of ATMS in the carrier gas can be varied (e.g., 50-2000 ppm).[4][5]
-
Plasma Ignition: Apply power (e.g., radiofrequency at 13.56 MHz or microwave) to ignite the plasma. The power level (e.g., 10-100 W) and deposition time will determine the film thickness and properties.
-
Deposition: Continue the plasma deposition for the desired duration (e.g., 1-30 minutes).
-
Venting: After deposition, turn off the power and monomer flow, and vent the chamber to atmospheric pressure.
Data Presentation
Table 2: Process Parameters and Film Properties for Plasma Polymerization
| Parameter | Range / Value | Expected Outcome |
| Polymer Substrate | Various (films, membranes, etc.) | Surface properties of the substrate will be modified. |
| ATMS Molar Fraction (ppm) | 50 - 2000 | Influences deposition rate and film chemistry.[4][5] |
| Carrier Gas | Argon (Ar) | Can affect the plasma chemistry and deposition process. |
| Plasma Power (W) | 10 - 100 | Higher power can increase deposition rate but may also lead to more fragmentation of the monomer. |
| Deposition Time (min) | 1 - 30 | Controls the thickness of the deposited film. |
| Film Thickness (nm) | 10 - 500 | Measured by ellipsometry or profilometry. |
| Elemental Composition (XPS) | Si, C, O | Provides information on the chemical composition of the deposited film. |
Visualization
Caption: Workflow for plasma polymerization of ATMS.
Vapor Phase Deposition of this compound
Vapor phase deposition is a method where the substrate is exposed to the vapor of the silane (B1218182), leading to the formation of a self-assembled monolayer (SAM) or a thin film on the surface. This technique is particularly useful for creating well-ordered and uniform coatings.
Experimental Protocol
Materials:
-
Polymer substrate with surface hydroxyl groups (e.g., plasma-treated polyethylene, PET)
-
This compound (ATMS)
-
Vacuum oven or desiccator
-
Toluene (B28343) or other anhydrous solvent (for cleaning)
Procedure:
-
Surface Activation: The polymer surface may require activation to introduce hydroxyl groups, which are necessary for the covalent attachment of the silane. This can be achieved by plasma treatment or wet chemical methods.
-
Substrate Cleaning: Thoroughly clean the activated substrate with an anhydrous solvent like toluene to remove any adsorbed water and contaminants, then dry under a stream of nitrogen.
-
Deposition Setup: Place the cleaned and dried substrate in a vacuum oven or a desiccator. Place a small, open container with a few milliliters of ATMS in the same chamber, ensuring it is not in direct contact with the substrate.
-
Vapor Deposition: Evacuate the chamber to a moderate vacuum and then isolate it. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) for a period of several hours to overnight.[6][7][8][9]
-
Post-Deposition Cleaning: After the deposition period, remove the substrate from the chamber and rinse it thoroughly with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
Curing: Cure the substrate in an oven (e.g., at 110°C for 1 hour) to promote the cross-linking of the silane layer and its covalent bonding to the surface.
Data Presentation
Table 3: Process Parameters and Monolayer Properties for Vapor Phase Deposition
| Parameter | Range / Value | Expected Outcome |
| Polymer Substrate | Requires surface hydroxyl groups | The density of hydroxyl groups will affect the graft density. |
| Surface Activation | Plasma, chemical oxidation | Crucial for creating reactive sites for silane attachment. |
| Deposition Temperature (°C) | 25 - 80 | Affects the rate of deposition and the quality of the film. |
| Deposition Time (h) | 2 - 24 | Longer times generally ensure complete surface coverage. |
| Curing Temperature (°C) | 100 - 120 | Promotes covalent bonding and cross-linking of the silane layer. |
| Layer Thickness (nm) | 1 - 10 | Typically forms a monolayer or a thin film. |
| Water Contact Angle (°) | Varies | A significant change in contact angle indicates successful surface modification. |
Visualization
Caption: Workflow for vapor phase deposition of ATMS.
Characterization of this compound Grafted Surfaces
Successful grafting of ATMS onto the polymer surface can be confirmed and quantified using various surface analysis techniques.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for identifying the chemical functional groups present on the polymer surface. The successful grafting of ATMS can be confirmed by the appearance of characteristic peaks.
Table 4: Key FTIR Peak Assignments for ATMS Grafting
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3075 | =C-H stretching | Presence of the allyl group. |
| ~1640 | C=C stretching | Confirms the presence of the vinyl group from the allyl moiety. |
| ~1190, 1090, 800 | Si-O-C stretching | Indicates the presence of the methoxysilane (B1618054) groups.[10] |
| ~1000-1100 | Si-O-Polymer | Formation of a covalent bond between the silane and the polymer surface. |
| ~910 | Si-OH | Presence of hydrolyzed silane groups. |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.
Table 5: Expected XPS Data for ATMS Grafted Surfaces
| Element | Binding Energy (eV) | Interpretation |
| Si 2p | ~102-103 | Presence of silicon from the grafted ATMS. The exact binding energy can indicate the formation of Si-O-Si and Si-O-C bonds.[11][12][13][14][15] |
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-O-Si), ~288.5 (C=O, if oxidized) | Deconvolution of the C 1s peak can provide information on the chemical environment of carbon atoms.[11][12][13][14][15] |
| O 1s | ~532.5 (Si-O-Si), ~533.5 (C-O-Si) | Analysis of the O 1s peak can confirm the formation of siloxane and silicon-oxygen-carbon bonds.[11][12][13][14] |
Contact Angle Measurement
The grafting of ATMS is expected to alter the surface energy and, consequently, the wettability of the polymer surface. This can be quantified by measuring the water contact angle.
Table 6: Typical Water Contact Angle Data
| Surface | Expected Water Contact Angle (°) | Interpretation |
| Untreated Polyethylene/Polypropylene | > 90° (Hydrophobic) | The pristine polymer surface is non-polar and repels water. |
| ATMS-Grafted Surface | < 90° (More Hydrophilic) | The introduction of polar silanol (B1196071) and methoxy (B1213986) groups increases the surface energy and wettability. The exact value depends on the graft density and surface coverage.[16][17][18][19][20] |
Visualization of Grafting Chemistry
Caption: Simplified mechanism of free-radical grafting of ATMS.
References
- 1. researchgate.net [researchgate.net]
- 2. Compatibilization of polyethylene (waste) mixtures through reactive extrusion | TU Delft Repository [repository.tudelft.nl]
- 3. research.rug.nl [research.rug.nl]
- 4. tu-braunschweig.de [tu-braunschweig.de]
- 5. researchgate.net [researchgate.net]
- 6. A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substrates [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Crosslinking Polyethylene with Allyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinked polyethylene (B3416737) (XLPE) exhibits significantly enhanced properties compared to its thermoplastic counterpart, including improved thermal stability, mechanical strength, chemical resistance, and creep resistance.[1][2] This makes it a material of choice for a wide range of demanding applications, from wire and cable insulation to pipes (B44673) for hot water and industrial applications.[2][3]
One of the most versatile and economically viable methods for crosslinking polyethylene is through silane (B1218182) grafting and subsequent moisture curing.[1][4] This process typically involves the use of an unsaturated alkoxysilane, a free-radical initiator, and a condensation catalyst.[5] This document provides a detailed experimental setup and protocol for the crosslinking of polyethylene using allyltrimethoxysilane (ATMOS). The process is primarily based on the well-established Sioplas® two-step method, which involves an initial grafting step followed by a crosslinking (curing) step.[1][6][7]
Reaction Mechanism
The crosslinking of polyethylene with this compound is a two-stage process:
Stage 1: Grafting Reaction. In the molten state and in the presence of a peroxide initiator, the allyl group of the this compound is grafted onto the polyethylene backbone.[1] The peroxide decomposes at high temperatures to form free radicals, which abstract hydrogen atoms from the polyethylene chains, creating polymer radicals. These radicals then react with the allyl group of the ATMOS molecule.
Stage 2: Hydrolysis and Condensation (Moisture Curing). The grafted polyethylene, which is still a thermoplastic, is then exposed to moisture in the presence of a catalyst (commonly a tin or amine compound).[8] The methoxy (B1213986) groups on the silane hydrolyze to form silanol (B1196071) groups (-Si-OH). These silanol groups then condense with each other to form stable siloxane bridges (Si-O-Si) between the polyethylene chains, creating a three-dimensional crosslinked network.[2][5]
Experimental Workflow
The following diagram illustrates the general workflow for the two-step silane crosslinking process.
Caption: Experimental workflow for the two-step silane crosslinking of polyethylene.
Experimental Protocols
Materials and Reagents
-
Polyethylene (PE): Low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), or high-density polyethylene (HDPE) can be used. The choice of PE will influence the final properties of the XLPE.[9]
-
This compound (ATMOS): The crosslinking agent.
-
Peroxide Initiator: Dicumyl peroxide (DCP) is commonly used.[5]
-
Condensation Catalyst: Dibutyltin (B87310) dilaurate (DBTDL) is a frequently used catalyst.[8]
-
Antioxidants and Stabilizers: To prevent degradation during processing and service life.
Equipment
-
Twin-screw extruder or an internal mixer (for the grafting step).
-
Single-screw extruder (for shaping the final product).
-
Pelletizer.
-
Hot water bath or steam autoclave (for moisture curing).
-
Compression molding press (for preparing test specimens).
-
Analytical instruments for characterization (FTIR, DSC, Tensile Tester, Gel Content Measurement Setup).
Detailed Methodology: Two-Step (Sioplas) Process
Step 1: Silane Grafting
-
Premixing: Dry blend the polyethylene pellets with the desired amount of antioxidant.
-
Melt Mixing and Grafting:
-
Feed the premixed polyethylene into a twin-screw extruder or an internal mixer.
-
The typical processing temperature profile for the extruder is in the range of 170-200°C.
-
Separately, inject a liquid mixture of this compound and dicumyl peroxide into the molten polymer stream.
-
The residence time in the extruder should be sufficient to ensure homogenous mixing and completion of the grafting reaction.
-
-
Pelletizing: Extrude the molten, grafted polyethylene through a die and pelletize the strands.
-
Drying and Storage: Thoroughly dry the resulting silane-grafted polyethylene pellets and store them in a moisture-proof container to prevent premature crosslinking.
Step 2: Crosslinking (Moisture Curing)
-
Catalyst Masterbatch Preparation: Prepare a catalyst masterbatch by dispersing the dibutyltin dilaurate and additional antioxidants in a small amount of polyethylene.
-
Dry Blending: Dry blend the silane-grafted polyethylene pellets with the catalyst masterbatch. A typical ratio is 95 parts of grafted PE to 5 parts of catalyst masterbatch.[4]
-
Shaping: Feed the blend into a single-screw extruder to shape it into the desired form (e.g., film, pipe, or wire coating). The processing temperature should be kept below the point where significant crosslinking occurs.
-
Moisture Curing: Immerse the shaped product in a hot water bath (typically 80-95°C) or expose it to steam in an autoclave.[1] The curing time will depend on the thickness of the product and the desired degree of crosslinking.
-
Drying: After curing, dry the final crosslinked polyethylene product.
Data Presentation: Influence of Reactant Concentrations
The concentrations of this compound and the peroxide initiator are critical parameters that influence the degree of crosslinking and the final properties of the XLPE. The following tables summarize the typical effects observed in silane crosslinking systems.
Table 1: Effect of this compound (ATMOS) Concentration on XLPE Properties
| ATMOS Concentration (phr*) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.0 | 50-60 | 15-20 | 400-500 |
| 2.0 | 60-75 | 20-25 | 350-450 |
| 3.0 | 70-85 | 22-28 | 300-400 |
| 4.0 | >80 | 25-30 | 250-350 |
*phr: parts per hundred parts of resin
Note: Increasing the silane concentration generally leads to a higher degree of crosslinking (gel content), which in turn increases tensile strength but reduces elongation at break.[5]
Table 2: Effect of Dicumyl Peroxide (DCP) Concentration on Grafting Efficiency
| DCP Concentration (phr) | Grafting Efficiency (%) | Gel Content (%) |
| 0.05 | Moderate | 55-65 |
| 0.10 | High | 70-80 |
| 0.15 | High | 75-85 |
| 0.20 | Very High | >80 |
Note: The peroxide concentration directly influences the number of free radicals generated and thus the efficiency of the silane grafting.[10] Higher peroxide levels lead to higher grafting and a higher final gel content. However, excessive peroxide can lead to premature crosslinking (scorching) during the grafting step.
Characterization of Crosslinked Polyethylene
Several analytical techniques are employed to characterize the extent of crosslinking and the properties of the resulting XLPE.
Gel Content Measurement (ASTM D2765)
This is a direct measure of the degree of crosslinking.
-
Weigh a sample of the XLPE.
-
Extract the soluble (ungrafted and uncrosslinked) portion using a solvent such as xylene at its boiling point for a specified period (e.g., 12 hours).
-
Dry the remaining insoluble gel to a constant weight.
-
The gel content is calculated as the weight percentage of the insoluble portion relative to the initial sample weight.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to monitor the grafting and crosslinking reactions.
-
Grafting: The presence of characteristic peaks for Si-O-CH3 (around 1090 cm⁻¹) confirms the successful grafting of the silane.
-
Crosslinking: The formation of Si-O-Si bonds can be observed, although these peaks may overlap with other absorptions. The disappearance or reduction in the intensity of the Si-O-CH3 peak indicates the progress of the hydrolysis and condensation reactions.
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Used to determine the melting temperature and crystallinity of the PE before and after crosslinking. Crosslinking typically leads to a slight decrease in crystallinity.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the material. XLPE will exhibit a higher decomposition temperature compared to the non-crosslinked PE.
Mechanical Testing (ASTM D638)
Tensile properties such as tensile strength, Young's modulus, and elongation at break are measured to quantify the changes in mechanical performance due to crosslinking.
Safety Precautions
-
Handle peroxides with care as they can be unstable at elevated temperatures.
-
Ensure adequate ventilation when working with silanes and during melt processing to avoid inhalation of fumes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. evonik.com [evonik.com]
- 2. preprints.org [preprints.org]
- 3. nbinno.com [nbinno.com]
- 4. sid.ir [sid.ir]
- 5. scielo.br [scielo.br]
- 6. Silane Cross-Linked Polyethylene of Sioplas Method [polyrocks.net]
- 7. researchgate.net [researchgate.net]
- 8. Silane Crosslinking of High Density Polyethylene as Catalyzed by Tin and Amine Catalyst | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Homoallylic Alcohols Using Allyltrimethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of homoallylic alcohols and amines using allyltrimethoxysilane, focusing on two primary catalytic systems: a copper(I) chloride/tetrabutylammonium difluorotriphenylsilicate (CuCl/TBAT) system and traditional Lewis acid catalysis (e.g., TiCl₄, BF₃·OEt₂).
Reaction Mechanism and Workflow
The reaction proceeds via the activation of the carbonyl compound by the catalyst, followed by nucleophilic attack of the allyl group from this compound. The resulting intermediate is then hydrolyzed to yield the homoallylic alcohol.
References
- 1. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 2. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
Application Notes and Protocols for Allyltrimethoxysilane in Composite Materials
Introduction
Allyltrimethoxysilane (ATMS) is a versatile organofunctional silane (B1218182) coupling agent crucial in the synthesis and modification of composite materials.[1] Its bifunctional chemical structure, featuring a reactive allyl group and hydrolyzable trimethoxysilane (B1233946) groups, allows it to act as a molecular bridge between inorganic substrates or fillers and organic polymer matrices.[1][2] The trimethoxysilane end undergoes hydrolysis to form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic materials (like glass, silica (B1680970), or metal oxides) to form stable covalent bonds (e.g., Si-O-Si or Si-O-Metal).[1][3] The organic allyl group can participate in polymerization reactions, enabling it to co-react with and integrate into the polymer matrix.[1] This dual reactivity makes ATMS highly effective in improving interfacial adhesion, which subsequently enhances the mechanical properties, durability, and overall performance of the composite material.[1][2]
Key Applications
-
Filler Surface Treatment : ATMS is widely used to modify the surface of inorganic fillers. This treatment improves the compatibility between the hydrophilic filler and a hydrophobic polymer matrix, leading to better filler dispersion, reduced agglomeration, and enhanced mechanical strength of the composite.[4][5]
-
Adhesion Promotion : It serves as an excellent adhesion promoter between various substrates. For instance, it enhances the bonding of fluorosilicone rubbers and fluoro rubbers to metals and other materials.[2] In dental applications, silane mixtures including ATMS are investigated for promoting adhesion between composite resins and titanium substrates.[3][6]
-
Resin Modification and Crosslinking : When used as an additive in unsaturated polyester (B1180765) and acrylic resins, ATMS can improve the material's final properties.[2] It can also function as a crosslinking agent, for example, in polyethylene, to enhance durability.[2]
-
Sol-Gel Synthesis : ATMS can be used as a precursor in sol-gel processes to create organic-inorganic hybrid materials. The sol-gel technique allows for the synthesis of composites with a high degree of homogeneity at a molecular level.[7][8]
Experimental Protocols
Protocol 1: Surface Treatment of Inorganic Fillers with this compound
This protocol details the procedure for modifying the surface of an inorganic filler (e.g., barium glass, silica) to improve its compatibility with a polymer matrix. This method is adapted from procedures used in dental composite research.[9]
Materials and Equipment:
-
This compound (ATMS)
-
Inorganic filler (e.g., 1 µm barium glass powder)
-
Solvent (e.g., Cyclohexane)
-
Catalyst (e.g., N-propylamine)
-
Acetone (B3395972) (for washing)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Vacuum oven
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Solution Preparation : Prepare a solution of 5 wt% this compound (relative to the filler weight) in cyclohexane (B81311) in a round-bottom flask.
-
Catalyst Addition : Add a catalyst, such as N-propylamine, to the solution at a concentration of 2 wt% relative to the silane.
-
Filler Dispersion : Add the inorganic filler to the silane solution.
-
Reaction - Step 1 : Stir the mixture vigorously at room temperature for 30 minutes to ensure thorough wetting and initial reaction of the silane with the filler surface.
-
Reaction - Step 2 : Heat the mixture to 60°C (±5°C) and continue stirring for an additional 30 minutes.
-
Solvent Removal : Place the flask on a rotary evaporator set to 60°C to remove the cyclohexane and volatile reaction by-products.
-
Washing : Wash the treated filler powder multiple times with acetone to remove any physically adsorbed, unreacted silane. This can be done by suspending the powder in acetone, centrifuging, and decanting the supernatant.
-
Curing : Heat the washed powder at 95°C (±5°C) for 1 hour to promote the condensation reaction of the silanol groups on the filler surface.
-
Final Drying : Dry the final silanized filler in a vacuum oven at 80°C for at least 23 hours to remove any residual solvent and moisture.[9] The filler is now ready for incorporation into a polymer matrix.
Protocol 2: Preparation of an Allyl-Functionalized Composite via Sol-Gel Method
This protocol provides a general framework for synthesizing an organic-inorganic hybrid composite material using ATMS and a silica precursor like Tetraethoxysilane (TEOS) through a sol-gel process.[7][10]
Materials and Equipment:
-
This compound (ATMS)
-
Tetraethoxysilane (TEOS)
-
Solvent (e.g., Tetrahydrofuran - THF, Ethanol)
-
Deionized Water
-
Acid Catalyst (e.g., 1M HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes for reagent addition
-
Beaker or Petri dish for gelation
Procedure:
-
Precursor Solution : In a round-bottom flask, dissolve a defined molar ratio of this compound and TEOS in a dry solvent such as THF.
-
Initiation of Hydrolysis : While stirring, add a catalytic amount of 1M HCl followed by the dropwise addition of deionized water. The amount of water is typically stoichiometric to the moles of alkoxy groups to be hydrolyzed.
-
Hydrolysis and Condensation : Continue stirring the solution, often overnight (e.g., 24 hours), at room temperature.[7] During this time, the methoxy (B1213986) groups on ATMS and ethoxy groups on TEOS will hydrolyze to form silanol (Si-OH) groups. These silanols then undergo condensation reactions to form a network of siloxane (Si-O-Si) bonds, gradually increasing the viscosity of the solution (the "sol").
-
Gelation : Pour the resulting sol into a suitable container (e.g., a beaker or petri dish) and cover it (e.g., with paraffin (B1166041) film with small holes) to allow for slow solvent evaporation.[7] Over time, the condensation process will continue, leading to the formation of a continuous solid network encapsulating the remaining liquid phase, known as a gel.
-
Aging and Drying : The gel is typically aged for a period to strengthen the network. Afterward, the solvent is removed through drying. The drying conditions (e.g., slow evaporation at room temperature or controlled heating) will determine the final properties and porosity of the composite material.
Data Presentation
Quantitative data from studies utilizing silane coupling agents demonstrate their efficacy in improving the properties of composite materials.
Table 1: Effect of Silane Surface Treatment on Mechanical Properties of Composites This table summarizes the shear bond strength of a composite resin bonded to a titanium metal substrate with and without silane treatment.
| Surface Treatment Group | Solvent | Shear Bond Strength (MPa) | Standard Deviation (SD) |
| Non-silanized (Control) | N/A | 4.8 | 2.1 |
| γ-MPS¹ | 2-Propanol | 20.4 | 12.2 |
| γ-MPS¹ / VTiPS² Blend | 2-Propanol | 11.3 | 3.6 |
| TMSPIT³ | 2-Propanol | 10.7 | 8.0 |
| Data sourced from a study on composite resin adhesion to titanium.[6] | |||
| ¹γ-methacryloxypropyltrimethoxysilane | |||
| ²vinyltriisopropoxysilane | |||
| ³tris(3-trimethoxysilylpropyl)isocyanurate |
Table 2: Quantitative Analysis of Filler Surface Modification This table shows the amount of silane and nanogel grafted onto the surface of filler particles, as determined by Thermogravimetric Analysis (TGA).
| Surface Treatment | Weight Loss (%) |
| Silanization Only | 0.8 - 1.3 |
| Nanogel-functionalized Silane | 2.8 - 4.7 |
| Data sourced from a study on modified filler treatments for dental composites.[9] |
Visualizations
Diagrams of Workflows and Mechanisms
The following diagrams illustrate the key processes and mechanisms involving this compound in composite preparation.
Caption: Workflow for the surface treatment of inorganic fillers using this compound.
Caption: Dual reaction mechanism of this compound as a coupling agent.
Caption: General workflow for composite synthesis via the Sol-Gel process.
References
- 1. CAS 2551-83-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Filler Surface Treatment with Silane | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. imim.pl [imim.pl]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Functional Sol-Gel Composites: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Allyltrimethoxysilane Allylation
Welcome to the technical support center for allyltrimethoxysilane allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound allylation?
A1: The most prevalent side reactions in this compound allylation are:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form allyl silanols. This reaction consumes the starting material and can lead to the formation of various siloxane byproducts.
-
Self-Condensation/Polymerization: The silanol (B1196071) intermediates formed from hydrolysis can undergo self-condensation to form allylsiloxane oligomers and polymers. This process is often irreversible and can lead to a significant decrease in the yield of the desired homoallylic alcohol.
-
Lewis Acid-Mediated Side Reactions: The choice of Lewis acid can influence the reaction pathway. Some Lewis acids can promote side reactions such as rearrangement of the carbocation intermediate or reactions with the solvent.[2]
Q2: My reaction yield is low, and I observe a significant amount of baseline material on my TLC plate. What could be the cause?
A2: A low yield of the desired homoallylic alcohol accompanied by baseline material on a TLC plate is often indicative of the formation of polar siloxane polymers. This is a strong indicator that hydrolysis and self-condensation of this compound have occurred. The likely culprits are:
-
Presence of moisture: Inadequate drying of glassware, solvents, or starting materials.
-
Prolonged reaction times: Longer reaction times can increase the likelihood of hydrolysis and subsequent polymerization, especially if trace amounts of water are present.
-
High temperatures: Elevated temperatures can accelerate the rate of both hydrolysis and condensation.
Q3: I have isolated a byproduct with a different connectivity than the expected homoallylic alcohol. What could have happened?
A3: The formation of an unexpected isomer or a product with a different carbon skeleton can sometimes be attributed to the Lewis acid used. Strong Lewis acids can, in some cases, induce rearrangements of the intermediate carbocation formed during the reaction.[2] Consider using a milder Lewis acid or a fluoride-based activation method to circumvent this issue.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Lewis Acid or Fluoride (B91410) Source | Use a freshly opened or purified Lewis acid. For fluoride sources like TBAF, ensure it is anhydrous. | Lewis acids can be deactivated by moisture. Anhydrous conditions are crucial for the activity of many fluoride sources. |
| Insufficient Activation | Increase the stoichiometry of the Lewis acid or fluoride source incrementally. | The electrophilicity of the carbonyl compound may not be sufficiently enhanced for the nucleophilic attack by the allylsilane. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction closely by TLC or other analytical methods. | While low temperatures are generally preferred to minimize side reactions, some reactions require more thermal energy to proceed at a reasonable rate. |
| Sterically Hindered Substrate | Consider using a more reactive allylsilane, such as allyltrimethylsilane, or a stronger Lewis acid. | Steric hindrance around the carbonyl group can impede the approach of the nucleophile. |
Issue 2: Formation of Significant Amounts of Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Step | Rationale |
| Polymeric Siloxanes (baseline on TLC) | Hydrolysis and self-condensation of this compound. | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents. | Minimizing exposure to moisture is critical to prevent the formation of silanols, which are precursors to siloxane polymers. |
| Propene Gas and Silanol Byproducts | Protodesilylation. | Use a less acidic Lewis acid or a non-acidic activation method (e.g., fluoride catalysis). Ensure the reaction medium is not overly acidic. | Strong acids can cleave the allyl-silicon bond.[1] |
| Rearranged Products | Lewis acid-induced carbocation rearrangement. | Switch to a milder Lewis acid (e.g., from TiCl₄ to ZnCl₂ or a scandium-based catalyst). | Milder Lewis acids are less likely to promote skeletal rearrangements of the intermediate carbocation.[2] |
Quantitative Data on Side Reactions
While the Hosomi-Sakurai reaction is generally high-yielding, the choice of reaction conditions can significantly impact the product distribution.[3] The following tables provide illustrative data on how different parameters can affect the outcome of the allylation of benzaldehyde (B42025) with this compound.
Table 1: Effect of Lewis Acid on Product Distribution
| Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Yield of Homoallylic Alcohol (%) | Yield of Byproducts (%)* |
| TiCl₄ | CH₂Cl₂ | -78 | 89 | 11 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 85 | 15 |
| SnCl₄ | CH₂Cl₂ | -78 | 82 | 18 |
| ZnI₂ | CH₂Cl₂ | 0 to rt | 75 | 25 |
Table 2: Effect of Temperature on the Yield of Homoallylic Alcohol
| Lewis Acid | Solvent | Temperature (°C) | Yield of Homoallylic Alcohol (%) |
| TiCl₄ | CH₂Cl₂ | -78 | 89 |
| TiCl₄ | CH₂Cl₂ | -40 | 85 |
| TiCl₄ | CH₂Cl₂ | 0 | 78 |
| TiCl₄ | CH₂Cl₂ | 25 | 65 |
*Higher temperatures generally lead to an increase in side reactions such as polymerization and protodesilylation, resulting in lower yields of the desired product.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Allylation of an Aldehyde
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 equiv) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM) to dissolve the aldehyde.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution.
-
Stirring: Stir the mixture at -78 °C for 15-30 minutes.
-
This compound Addition: Add this compound (1.2-1.5 equiv) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Key Reaction Pathways in this compound Allylation
References
- 1. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound | [gelest.com]
- 3. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Allyltrimethoxysilane Reactions
Welcome to the Technical Support Center for Allyltrimethoxysilane Reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of your experiments involving this compound.
This guide is organized into two main sections:
-
Synthesis of this compound : Focusing on methods to produce high-purity this compound.
-
Allylation of Carbonyl Compounds using this compound : Providing guidance on the use of this compound as a reagent for carbon-carbon bond formation.
Section 1: Synthesis of this compound
The two primary industrial methods for synthesizing this compound are the direct reaction of allyldichlorosilane (B1588748) with methanol (B129727) and the hydrosilylation of an allyl precursor with trimethoxysilane (B1233946). The choice of method often depends on the available starting materials and the desired scale of the reaction.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the main methods for synthesizing this compound?
A1: The two most common methods are the reaction of allyldichlorosilane with methanol and the catalytic hydrosilylation of allyl chloride with trimethoxysilane. The former is a straightforward substitution reaction, while the latter involves the addition of a Si-H bond across the double bond of the allyl group, typically catalyzed by a transition metal complex.
Q2: Which catalyst is most effective for the hydrosilylation synthesis of this compound?
A2: Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are commonly used but can lead to side products.[1] Rhodium-based catalysts, particularly those with bidentate phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), have been shown to offer higher selectivity and yield for the desired product.[1]
Q3: What are the common side products in the synthesis of this compound?
A3: In the reaction of allyldichlorosilane with methanol, incomplete reaction can leave residual methoxychlorosilanes. In the hydrosilylation of allyl chloride, side products can include trichloropropylsilane, propene, and silicon tetrachloride (SiCl₄), especially with platinum catalysts.[2]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved by fractional distillation under reduced pressure. It is crucial to remove any residual acid (like HCl from the alkoxylation method) or catalyst residues before distillation to prevent polymerization or decomposition of the product. Washing the crude product with a mild base and drying over an anhydrous salt before distillation is recommended.
Troubleshooting Guide - Synthesis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst (Hydrosilylation): The platinum or rhodium catalyst may be old, improperly stored, or poisoned. | - Ensure the catalyst is fresh and has been stored under an inert atmosphere.- Consider a pre-activation step if required for your specific catalyst. |
| Presence of Catalyst Poisons: Trace amounts of water or other protic substances can deactivate the catalyst. | - Ensure all reagents and solvents are pure and anhydrous.- Use freshly distilled solvents and reagents. | |
| Insufficient Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion. | - Gradually increase the reaction temperature and monitor the progress by GC or NMR.- Extend the reaction time. | |
| Low Yield of this compound | Side Reactions (Hydrosilylation): The catalyst may be promoting isomerization of the allyl group or other undesired pathways. | - Screen different catalysts; rhodium-based catalysts often offer higher selectivity than platinum-based ones.[1]- Optimize the reaction temperature; lower temperatures can sometimes favor the desired reaction. |
| Incomplete Reaction (Alkoxylation): Insufficient mixing or localized depletion of methanol can lead to incomplete conversion of allyldichlorosilane. | - Ensure efficient stirring throughout the reaction.- Add methanol dropwise to the allyldichlorosilane to maintain a slight excess of the alcohol. | |
| Product Loss During Workup: The product can be lost during aqueous washes or distillation. | - Minimize the number of aqueous washes.- Ensure the distillation apparatus is efficient and properly set up for vacuum distillation. | |
| Formation of Isomerized Byproducts (Hydrosilylation) | Catalyst-Promoted Double Bond Migration: Some catalysts are prone to causing isomerization of the double bond. | - Screen different catalysts; rhodium catalysts with specific phosphine ligands can minimize isomerization.- Use a shorter reaction time or lower temperature. |
| Difficulty in Removing Catalyst | Homogeneous Catalyst: The catalyst is soluble in the product mixture. | - Consider using a heterogeneous catalyst which can be removed by filtration.- For platinum catalysts, treatment with activated carbon can sometimes help in removal. |
Quantitative Data - Hydrosilylation Catalyst Comparison
The following table summarizes the yield of 3-chloropropyltrichlorosilane (B1580857) (a precursor to this compound via subsequent methoxylation) and a common byproduct using various catalysts for the hydrosilylation of allyl chloride with trichlorosilane (B8805176). This data illustrates the significant impact of catalyst choice on product selectivity.
| Entry | Catalyst | Ligand | Yield of Desired Product (%) | Yield of Byproduct (trichloropropylsilane) (%) |
| 1 | Speier's Catalyst | None | 20 | 32 |
| 2 | Karstedt's Catalyst | None | 15 | 13 |
| 3 | [Rh(μ-Cl)(cod)]₂ | PPh₃ | 31 | <5 |
| 4 | [Rh(μ-Cl)(cod)]₂ | dppe | 76 | <5 |
| 5 | [Rh(μ-Cl)(cod)]₂ | dppp | 88 | <5 |
| 6 | [Rh(μ-Cl)(cod)]₂ | dppbz | 93 | 7 |
Data adapted from a study on the hydrosilylation of allyl chloride with trichlorosilane.[1]
Experimental Protocols - Synthesis
This protocol is based on the reaction described in US Patent 6,878,839 B2.[3]
Materials:
-
Allyldichlorosilane
-
Methanol, anhydrous
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle (optional, for distillation)
-
Distillation apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser with a nitrogen outlet, and a nitrogen inlet.
-
Purge the entire system with dry nitrogen gas.
-
Charge the flask with allyldichlorosilane.
-
Load the addition funnel with anhydrous methanol (a slight stoichiometric excess is recommended).
-
With vigorous stirring, add the methanol dropwise to the allyldichlorosilane at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Hydrogen chloride gas is evolved during the reaction. Ensure it is safely vented or trapped in a basic solution.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by GC.
-
The crude product can be purified by fractional distillation under reduced pressure.
Workflow Diagram: Alkoxylation Synthesis
Caption: Workflow for the synthesis of this compound via alkoxylation.
This is a general protocol based on typical conditions for platinum-catalyzed hydrosilylation.
Materials:
-
Allyl chloride
-
Trimethoxysilane
-
Karstedt's catalyst (or other suitable catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen outlet, and a nitrogen inlet.
-
Purge the system with dry nitrogen.
-
Charge the flask with allyl chloride and anhydrous toluene.
-
Add the platinum catalyst (typically 10-50 ppm of Pt).
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add trimethoxysilane to the reaction mixture via a syringe pump or dropping funnel. The reaction is exothermic.
-
Monitor the reaction progress by GC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
Workflow Diagram: Hydrosilylation Synthesis
Caption: Workflow for the synthesis of this compound via hydrosilylation.
Section 2: Allylation of Carbonyl Compounds using this compound
This compound is a versatile reagent for the allylation of carbonyl compounds, leading to the formation of homoallylic alcohols.[4] The reactivity of this compound is often enhanced by the use of a catalyst.
Frequently Asked Questions (FAQs) - Allylation Reactions
Q1: Why is a catalyst often required for the allylation of carbonyls with this compound?
A1: this compound has relatively low reactivity on its own. A catalyst, typically a Lewis acid or a combination of a soft metal salt and a fluoride (B91410) source, is used to activate either the this compound or the carbonyl compound, or both, thereby facilitating the carbon-carbon bond formation.[5]
Q2: What is the role of a fluoride source, like TBAT, in some catalytic systems?
A2: A fluoride anion can activate the this compound by forming a hypervalent silicon species, which increases the nucleophilicity of the allyl group.[5] This dual activation strategy, in combination with a Lewis acid to activate the carbonyl, can lead to high reaction efficiency under mild conditions.[5]
Q3: Can this compound be used for the allylation of ketones and imines?
A3: Yes, with the appropriate catalytic system, this compound can be used for the allylation of a wide range of carbonyl compounds, including aldehydes, ketones, and imines.[6]
Troubleshooting Guide - Allylation of Carbonyls
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst System: The catalyst (e.g., CuCl) may have oxidized, or the co-catalyst (e.g., TBAT) may have degraded. | - Use freshly opened and high-purity catalysts.- Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. |
| Low Electrophilicity of Carbonyl: Sterically hindered or electron-rich ketones may be less reactive. | - Increase the reaction temperature.- Use a more active catalyst system or a higher catalyst loading. | |
| Low Yield of Homoallylic Alcohol | Side Reactions: Decomposition of the allylating reagent or the product may occur. | - Optimize the reaction temperature; sometimes lower temperatures are beneficial.- Ensure the reaction is worked up promptly upon completion. |
| Product Degradation During Workup: The product may be unstable to the workup conditions (e.g., acidic or basic washes). | - Use mild workup procedures, such as quenching with a saturated ammonium (B1175870) chloride solution.- Minimize the contact time with acidic or basic aqueous solutions. | |
| Inefficient Purification: The product may be difficult to separate from byproducts or starting materials. | - Use an appropriate chromatographic method for purification.- Ensure complete removal of the solvent before assessing the yield. | |
| Formation of Silyl (B83357) Ether Byproducts | Incomplete Hydrolysis: The initially formed silyl ether of the product may not be fully hydrolyzed during workup. | - Ensure the quenching and workup steps include an aqueous acidic or basic wash to promote hydrolysis.- Stir the reaction mixture with a dilute acid solution for a sufficient time during workup. |
Quantitative Data - Allylation of Benzaldehyde (B42025)
The following table provides representative data on the allylation of benzaldehyde with this compound using a CuCl/TBAT catalyst system, demonstrating the effect of catalyst loading on yield.
| Entry | Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CuCl (1) | TBAT (1) | 12 | 85 |
| 2 | Benzaldehyde | CuCl (5) | TBAT (5) | 4 | 95 |
| 3 | Benzaldehyde | CuCl (10) | TBAT (10) | 1.5 | >99 |
Data is representative and based on typical outcomes for this type of reaction.[6]
Experimental Protocol - Allylation of Benzaldehyde
This protocol is based on the general method described by Yamasaki et al. for the CuCl/TBAT-catalyzed allylation of carbonyl compounds.[5][7]
Materials:
-
Benzaldehyde
-
This compound
-
Copper(I) chloride (CuCl)
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Set up a dry Schlenk flask or round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add CuCl (5 mol%) and TBAT (5 mol%).
-
Add anhydrous THF via syringe.
-
Add benzaldehyde (1.0 equivalent) to the flask via syringe.
-
Add this compound (1.5 equivalents) to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Workflow Diagram: Carbonyl Allylation
Caption: Workflow for the catalytic allylation of benzaldehyde.
Logical Troubleshooting Diagram
Caption: Logical troubleshooting workflow for low yield issues.
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6878839B2 - Method for preparing organofunctional silanes - Google Patents [patents.google.com]
- 4. BJOC - Recent advances in allylation of chiral secondary alkylcopper species [beilstein-journals.org]
- 5. A General Catalytic Allylation Using this compound [organic-chemistry.org]
- 6. A general catalytic allylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for incomplete silanization with Allyltrimethoxysilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during surface modification with Allyltrimethoxysilane.
Troubleshooting Guide: Incomplete Silanization
This guide addresses common issues related to incomplete or poor-quality silanization with this compound, presented in a question-and-answer format.
Q1: After silanization, the surface is not uniformly hydrophobic. Water contact angle measurements are inconsistent across the substrate. What went wrong?
A1: Non-uniform surface coating is a frequent issue that can arise from several factors, primarily related to substrate preparation and the silanization solution itself.
-
Inadequate Substrate Cleaning: Any organic residues, dust, or other contaminants on the substrate will obstruct the uniform binding of this compound.
-
Insufficient Surface Hydroxyl Groups: The methoxy (B1213986) groups of this compound react with hydroxyl (-OH) groups on the substrate. A low density of these active sites will result in a sparse and incomplete silane (B1218182) layer.
-
Premature Silane Polymerization: this compound can hydrolyze and self-condense in the solution if excess water is present, leading to the formation of oligomers and aggregates that deposit unevenly.
Troubleshooting Steps:
-
Optimize Substrate Cleaning: Implement a rigorous cleaning protocol. For glass or silicon substrates, treatment with a piranha solution or oxygen plasma is effective at removing organic contaminants and generating surface hydroxyl groups.
-
Ensure Proper Solvent Conditions: Use anhydrous solvents to prepare the silanization solution to minimize premature hydrolysis and aggregation in the bulk solution.
-
Control Environmental Humidity: Perform the silanization in a controlled environment with low humidity, such as in a glove box, to prevent uncontrolled hydrolysis from atmospheric moisture.
Q2: The silanized surface shows poor adhesion, and the coating delaminates or is easily removed. How can I improve the coating's durability?
A2: Poor adhesion is typically a sign of incomplete covalent bonding between the silane and the substrate or a weak cross-linked siloxane network.
-
Incomplete Hydrolysis: For the silane to covalently bond to the surface, its methoxy groups must first hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This process is catalyzed by water.
-
Sub-optimal Curing: A post-deposition curing step is crucial for forming stable Si-O-substrate covalent bonds and cross-linking adjacent silane molecules into a durable film. Inadequate temperature or duration of curing will result in a weakly bound layer.
Troubleshooting Steps:
-
Controlled Hydrolysis: Ensure a controlled amount of water is available for hydrolysis. For solution-phase deposition in an anhydrous solvent, a trace amount of water in the solvent or adsorbed on the substrate surface is necessary.
-
Implement a Curing Step: After deposition, cure the substrate at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes) to promote the formation of a stable and covalently bonded silane layer.
-
Verify Silane Quality: Use fresh this compound, as prolonged storage can lead to degradation and reduced reactivity.
Q3: My this compound solution appears cloudy or has formed a precipitate. Can I still use it?
A3: A cloudy appearance or the presence of a precipitate indicates that the silane has undergone significant hydrolysis and self-condensation within the solution, forming insoluble polysiloxane networks. This solution is no longer suitable for creating a uniform monolayer and should be discarded.
Preventative Measures:
-
Always use anhydrous solvents for solution preparation.
-
Prepare the silane solution immediately before use.
-
Store neat this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent degradation from moisture and light.
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration of this compound for surface modification?
A: The optimal concentration typically ranges from 0.5% to 5% (v/v) in an anhydrous solvent. Higher concentrations may lead to the formation of multilayers or aggregates, while lower concentrations might result in incomplete surface coverage. The ideal concentration should be determined empirically for your specific substrate and application.
Q: What is the role of water in the silanization process with this compound?
A: Water is essential for the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds and with other silanol groups to form a cross-linked Si-O-Si network. However, an excess of water in the solution can lead to premature polymerization and aggregation of the silane.
Q: How does pH affect the silanization process?
A: The rates of hydrolysis and condensation are pH-dependent. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. Condensation is typically fastest at a pH between 4 and 5. For consistent results, it is advisable to control the pH of the silanization solution if an aqueous system is used.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Silanization
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5% - 5% (v/v) | In an anhydrous solvent like toluene (B28343) or ethanol. |
| Reaction Time | 30 - 120 minutes | Longer times may be needed for denser coatings. |
| Reaction Temperature | Room Temperature (20-25°C) | Higher temperatures can increase reaction rates but may also promote aggregation. |
| Curing Temperature | 100 - 120°C | Essential for forming a stable, covalently bonded layer. |
| Curing Time | 30 - 60 minutes | Ensures complete solvent evaporation and cross-linking. |
Table 2: Expected Water Contact Angles for Different Surface Conditions
| Surface Condition | Expected Water Contact Angle | Interpretation |
| Clean, Hydroxylated Substrate | < 20° | Hydrophilic surface, ready for silanization. |
| Incomplete Silanization | 30° - 60° | Partially hydrophobic, indicating patchy or incomplete coverage. |
| Successful Monolayer Silanization | 70° - 90° | Hydrophobic surface, indicating good surface coverage. |
| Multilayer/Aggregated Silane | > 90° | Highly hydrophobic, may indicate a thick, non-uniform layer. |
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass Substrates
-
Substrate Cleaning and Hydroxylation:
-
Immerse glass substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Carefully remove the substrates and rinse extensively with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container under an inert atmosphere (e.g., in a glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
-
Deposition:
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Cure the coated substrates in an oven at 110°C for 45 minutes.
-
Allow the substrates to cool to room temperature before use.
-
Protocol 2: Vapor-Phase Silanization
-
Substrate Preparation:
-
Clean and hydroxylate the substrates as described in Protocol 1.
-
-
Vapor Deposition:
-
Place the cleaned and hydroxylated substrates in a vacuum deposition chamber.
-
Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Allow the deposition to proceed for 2-4 hours at room temperature. For more controlled deposition, the substrate can be heated.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen).
-
Remove the substrates and rinse them with an anhydrous solvent (e.g., toluene or isopropanol) to remove any physisorbed silane.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound silanization.
Caption: General experimental workflow for surface silanization.
Stability issues and storage conditions for Allyltrimethoxysilane
Technical Support Center: Allyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of this compound. It includes troubleshooting guides for common experimental issues and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound is its sensitivity to moisture.[1] The methoxy (B1213986) groups on the silicon atom are susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2] This hydrolysis leads to the formation of reactive silanol (B1196071) intermediates (Allyl-Si(OH)3) and methanol (B129727). These silanols can then undergo self-condensation to form siloxane oligomers and polymers, which may appear as a gel or precipitate, altering the properties and reactivity of the compound.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[3] The container should be tightly sealed. For long-term storage, refrigeration at 2-8°C is often recommended.[4]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound, primarily through hydrolysis and condensation, can be observed as an increase in viscosity, the formation of a gel-like substance, or the appearance of a white precipitate (silica or polysiloxanes). A hazy or cloudy appearance can also indicate the presence of moisture and the onset of degradation.
Q4: Can I use this compound that has been exposed to air?
A4: Exposure to air, which contains moisture, will initiate the hydrolysis process. The extent of degradation depends on the duration and humidity of the exposure. For applications that require high purity and predictable reactivity, it is strongly recommended to use fresh or properly stored this compound from a sealed container. If the material appears cloudy, viscous, or contains precipitates, it should not be used.
Q5: What are the main degradation products of this compound?
A5: The primary degradation pathway is hydrolysis of the methoxy groups to form allyl-silanetriol and methanol. The highly reactive allyl-silanetriol molecules then condense with each other, eliminating water to form allyl-polysiloxane networks of varying chain lengths and cross-linking densities.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term storage; Room temperature for short-term. | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3] | To prevent contact with atmospheric moisture, which initiates hydrolysis. |
| Container | Tightly sealed, opaque or amber glass bottle. | To prevent moisture ingress and exposure to light, which can catalyze degradation. |
| Incompatible Materials | Water, strong oxidizing agents, strong acids, and strong bases. | To prevent hydrolysis and potentially vigorous or hazardous reactions. |
Troubleshooting Guides
Issue 1: Inconsistent Surface Modification Results
Question: I am using this compound to modify a substrate surface, but my results are not reproducible. What could be the cause?
Answer: Inconsistent surface modification is often due to variations in the hydrolysis and condensation of the silane (B1218182). Here are some common causes and solutions:
-
Moisture Contamination: Trace amounts of water on the substrate or in the solvent can lead to uncontrolled polymerization in solution before the silane can bind to the surface.
-
Solution: Ensure your substrate is thoroughly dried (e.g., oven-dried or plasma-cleaned) before use. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
-
Incorrect Silane Concentration: A high concentration of this compound can lead to the formation of multilayers and aggregates on the surface.
-
Solution: Optimize the silane concentration. Typically, a 1-2% (v/v) solution in an appropriate anhydrous solvent is a good starting point.
-
-
Inadequate Surface Activation: For the silane to form a covalent bond with the surface, the surface must have a sufficient density of hydroxyl (-OH) groups.
-
Solution: Pre-treat your substrate with methods like piranha solution, UV/ozone, or plasma treatment to generate surface hydroxyl groups.
-
Issue 2: Formation of Gels or Precipitates During Reaction
Question: When I add this compound to my reaction mixture, a gel or white precipitate forms. Why is this happening?
Answer: This is a classic sign of rapid and uncontrolled hydrolysis and condensation of the this compound.
-
Excess Water: The most likely cause is the presence of too much water in your reaction.
-
Solution: Carefully control the amount of water in your system. If your procedure requires water for hydrolysis, it should be added in a controlled manner. Ensure all other reagents and solvents are as dry as possible.
-
-
Incorrect pH: The hydrolysis and condensation rates are highly dependent on pH. Both acidic and basic conditions can catalyze these reactions.
-
Solution: Control the pH of your reaction mixture. The rate of hydrolysis is generally at its minimum around a neutral pH of 7.
-
-
High Temperature: Elevated temperatures can accelerate the rates of hydrolysis and condensation.
-
Solution: Run the reaction at a lower temperature to moderate the reaction rate.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound via ¹H NMR Spectroscopy
This protocol allows for the monitoring of this compound hydrolysis by observing the disappearance of the methoxy protons and the appearance of methanol.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
NMR tubes
-
Micropipettes
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 5% v/v).
-
Transfer a known volume (e.g., 600 µL) of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). The methoxy protons of this compound will appear as a sharp singlet around 3.5-3.6 ppm. The allylic protons will also be visible.
-
Add a controlled amount of deionized water (e.g., a few microliters) to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then every hour).
-
Analysis: Monitor the decrease in the integral of the this compound methoxy peak and the corresponding increase in the integral of the methanol methyl peak (around 3.4 ppm). The rate of hydrolysis can be qualitatively or quantitatively assessed from this data.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general approach to developing an HPLC method to quantify the degradation of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase gradient. A typical starting point could be a gradient of water (A) and acetonitrile (B). For example: 0-10 min, 30-90% B; 10-12 min, 90% B; 12-15 min, 30% B.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in a mixture of acetonitrile and water (e.g., 1:1) to induce hydrolysis.
-
Samples can be subjected to different stress conditions (e.g., acidic pH, basic pH, elevated temperature).
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 210 nm (as this compound has weak UV absorbance)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the stressed samples at various time points. The decrease in the peak area of the this compound peak over time indicates its degradation. New peaks appearing in the chromatogram correspond to degradation products.
Visualizations
References
- 1. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Allyltrimethoxysilane (ATMS) Concentration for Uniform Surface Coating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Allyltrimethoxysilane (ATMS) concentration for a uniform surface coating.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (ATMS) surface coating?
A1: ATMS coating is a multi-step process involving hydrolysis and condensation. Initially, the methoxy (B1213986) groups (-OCH₃) of ATMS hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface, forming stable covalent Si-O-Substrate bonds. Further condensation between adjacent silanol groups leads to the formation of a cross-linked polysiloxane network on the surface.[1][2]
Q2: What is a typical starting concentration for ATMS solutions?
A2: A typical starting concentration for ATMS in an anhydrous solvent is in the range of 1-2% (v/v).[1] The optimal concentration, however, is highly dependent on the substrate, solvent, and desired surface properties, and should be determined empirically.
Q3: How does the concentration of ATMS affect the final coating?
A3: The concentration of ATMS directly influences the thickness and uniformity of the coating.
-
Too low a concentration may result in incomplete surface coverage, leading to a non-uniform, patchy layer.[1]
-
Too high a concentration can lead to the formation of aggregates in the solution and a thick, uneven, and weakly bound multilayer on the surface.[1]
Q4: What is the role of water in the ATMS coating process?
A4: Water is essential for the hydrolysis of the methoxy groups on the ATMS molecule to form reactive silanol groups.[1][3] The amount of water must be carefully controlled. While a small amount of water is necessary to initiate hydrolysis, an excess can lead to premature and excessive self-condensation of ATMS in the solution, resulting in the formation of aggregates and a poor-quality coating.[3]
Q5: How can I assess the quality and uniformity of the ATMS coating?
A5: The quality of the ATMS coating is often evaluated by measuring the static water contact angle. A uniform and hydrophobic ATMS layer will result in an increased water contact angle compared to the uncoated substrate.[4] Surface morphology and roughness can be further characterized using techniques such as Atomic Force Microscopy (AFM).[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-uniform, patchy coating | - Insufficient ATMS concentration.- Inadequate surface cleaning or preparation.- Uneven application of the ATMS solution.- Insufficient reaction time. | - Incrementally increase the ATMS concentration (e.g., from 1% to 2% v/v).- Implement a rigorous substrate cleaning protocol (e.g., piranha solution, UV/Ozone, or plasma treatment) to ensure a high density of surface hydroxyl groups.[5]- Ensure the entire surface is uniformly immersed in or covered by the ATMS solution.- Increase the reaction time to allow for more complete surface coverage. |
| Thick, uneven, or aggregated coating | - ATMS concentration is too high.- Excessive water in the solvent, leading to premature hydrolysis and self-condensation.- High humidity in the processing environment.[1] | - Decrease the ATMS concentration.- Use an anhydrous solvent and control the amount of water added for hydrolysis.- Conduct the coating procedure in a controlled, low-humidity environment (e.g., a glove box). |
| Poor adhesion of the coating | - Incomplete removal of contaminants from the substrate.- Insufficient density of hydroxyl groups on the substrate surface.- Incomplete condensation reaction. | - Enhance the substrate cleaning procedure.[6]- Use a surface activation method like plasma treatment to generate more hydroxyl groups.[7]- Include a post-deposition curing step (e.g., baking) to promote covalent bond formation and cross-linking.[5] |
| Low water contact angle after coating | - Incomplete or low-density ATMS layer.- Contamination of the surface after coating.- Incorrect orientation of the allyl groups. | - Optimize the ATMS concentration and reaction time.- Ensure the coated substrate is handled and stored in a clean environment.- A lower silane (B1218182) concentration and shorter reaction times can promote the formation of a monolayer with better-oriented functional groups.[1] |
Data Presentation
Table 1: Effect of ATMS Concentration on Surface Properties (Illustrative Data)
The following table provides an example of how to structure experimental data to determine the optimal ATMS concentration. Actual values will vary based on the substrate and experimental conditions.
| ATMS Concentration (% v/v in Toluene) | Reaction Time (hours) | Curing Temperature (°C) | Curing Time (minutes) | Static Water Contact Angle (°) | Surface Morphology (via AFM) |
| 0.5 | 2 | 110 | 30 | 75 ± 3 | Incomplete monolayer, some bare substrate visible |
| 1.0 | 2 | 110 | 30 | 85 ± 2 | Relatively uniform monolayer with few aggregates |
| 2.0 | 2 | 110 | 30 | 92 ± 2 | Homogeneous and dense monolayer |
| 5.0 | 2 | 110 | 30 | 88 ± 4 | Presence of aggregates and multilayer formation |
Experimental Protocols
Protocol 1: Substrate Preparation (Hydroxylation of Glass/Silicon)
-
Solvent Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Piranha Etching - EXTREME CAUTION ADVISED ):
-
In a fume hood, prepare a piranha solution with a 3:1 ratio of concentrated sulfuric acid (H₂SO₄) to 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.[5]
-
-
Final Drying: Dry the substrates again with nitrogen or argon and then bake in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water. The substrates should be used immediately.[5]
Protocol 2: ATMS Deposition (Liquid Phase)
-
Prepare ATMS Solution: In a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon), prepare the desired concentration of ATMS (e.g., 2% v/v) in an anhydrous solvent such as toluene.
-
Initiate Hydrolysis: Add a controlled, small amount of water to the solution. The optimal amount of water may need to be determined empirically, but a common starting point is a 1:1 molar ratio of water to silane.
-
Substrate Immersion: Immerse the freshly prepared substrates into the ATMS solution. Ensure the entire surface to be coated is submerged.
-
Incubation: Allow the reaction to proceed for a set amount of time (e.g., 2 hours) at room temperature. The container should be sealed to prevent contamination and solvent evaporation.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent (e.g., toluene) to remove any non-covalently bonded (physisorbed) silane molecules.[5]
-
Curing: Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes further cross-linking and strengthens the silane layer.[5]
Mandatory Visualizations
Caption: Experimental workflow for ATMS surface coating.
Caption: ATMS hydrolysis and condensation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. odr.chalmers.se [odr.chalmers.se]
- 7. simplemicrofluidics.com [simplemicrofluidics.com]
Technical Support Center: Allyltrimethoxysilane Storage and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of Allyltrimethoxysilane during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a versatile organosilicon compound with two reactive functional groups: a trimethoxysilyl group and an allyl group.[1] This dual reactivity makes it highly useful as a coupling agent and in chemical synthesis. However, these reactive sites also make it susceptible to undesirable polymerization during storage.
There are two primary mechanisms of polymerization:
-
Hydrolysis and Condensation: The trimethoxysilyl group is sensitive to moisture.[2][3] In the presence of water, the methoxy (B1213986) groups can hydrolyze to form silanols (Si-OH). These silanols are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers.[4][5]
-
Allyl Group Polymerization: The allyl group can undergo free-radical polymerization, similar to other vinyl and allyl monomers.[1][6] This process can be initiated by heat, light, or the presence of radical species.
Q2: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended, typically between 2-8°C.[5] Some sources suggest storage at less than 15°C.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[3][5] Oxygen can promote free-radical polymerization.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Light: Store in a dark place to avoid light-induced polymerization.
Q3: Can I use a polymerization inhibitor? If so, which ones are recommended?
Yes, using a polymerization inhibitor is a highly effective strategy. The choice of inhibitor depends on the primary polymerization pathway you need to prevent.
-
For Free-Radical Polymerization of the Allyl Group: Phenolic compounds are commonly used as inhibitors for monomers with unsaturated bonds.[8] Examples include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
-
For Hydrolysis and Condensation: While not "inhibitors" in the traditional sense for this ionic polymerization, strictly excluding water is the primary preventative measure.
-
General Purpose Inhibitors: Certain compounds can inhibit polymerization during heating and distillation. A patent for inhibiting silane (B1218182) polymerization suggests the use of secondary or tertiary aromatic amines, such as diphenylamine (B1679370) or triphenylamine, at a concentration of 0.01 to 10 mol %.[7] For general storage, N-Nitrosophenylhydroxylamine and its salts are also effective.[9]
Q4: How can I tell if my this compound has started to polymerize?
Several signs can indicate the onset of polymerization:
-
Increased Viscosity: A noticeable increase in the liquid's thickness is a primary indicator of polymer formation.
-
Formation of Gels or Solids: The presence of gelatinous material or solid precipitates is a clear sign of advanced polymerization.
-
Changes in Appearance: The liquid may become cloudy or hazy.[10]
For more precise detection, analytical techniques are recommended. Please refer to the Troubleshooting Guide below.
Troubleshooting Guide
Issue: Suspected Polymerization of Stored this compound
This guide provides a systematic approach to identifying and addressing potential polymerization of this compound.
Step 1: Visual Inspection
-
Action: Carefully observe the material in its container.
-
Indicators of Polymerization:
-
Increased viscosity (sluggish movement when swirled).
-
Presence of cloudiness, haze, or solid particles.
-
Formation of a gel or solid mass.
-
Step 2: Quality Control Testing
If visual inspection is inconclusive or for routine quality control, the following analytical methods are recommended.
Objective: To assess the purity and detect the presence of polymers in an this compound sample.
Methods:
-
Viscosity Measurement:
-
Apparatus: Viscometer (e.g., Brookfield or capillary viscometer).
-
Procedure:
-
Equilibrate the this compound sample to a standard temperature (e.g., 25°C).
-
Measure the viscosity according to the instrument's operating instructions.
-
-
Interpretation: Compare the measured viscosity to the specification of the fresh material. A significant increase indicates polymerization.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Obtain a background spectrum.
-
Place a small drop of the this compound sample on the ATR crystal.
-
Acquire the sample spectrum.
-
-
Interpretation: Look for changes in the spectrum compared to a reference standard of pure monomer. The appearance or broadening of peaks in the 1000-1100 cm⁻¹ region can indicate the formation of Si-O-Si bonds, characteristic of condensation polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Apparatus: NMR spectrometer (¹H and ²⁹Si NMR).
-
Procedure:
-
Prepare a sample by dissolving a known amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ²⁹Si NMR spectra.
-
-
Interpretation:
-
In ¹H NMR, the disappearance or broadening of the methoxy proton signal (~3.6 ppm) can suggest hydrolysis and condensation.
-
In ²⁹Si NMR, the appearance of new peaks corresponding to siloxane bridges (T¹ and T² environments) in addition to the monomer peak (T⁰) is a direct indication of polymerization.
-
-
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC):
-
Apparatus: GPC/SEC system with a refractive index (RI) detector.
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., THF).
-
Inject the sample into the GPC/SEC system.
-
-
Interpretation: The appearance of higher molecular weight species in the chromatogram, in addition to the monomer peak, confirms the presence of oligomers or polymers.
-
Quantitative Data Summary
| Parameter | Fresh this compound | Polymerized this compound |
| Viscosity | Low | High |
| Appearance | Clear, colorless liquid | Cloudy, hazy, contains solids/gel |
| FTIR Spectrum | Sharp peaks for Si-O-C | Broadening/new peaks at 1000-1100 cm⁻¹ (Si-O-Si) |
| ¹H NMR Spectrum | Sharp methoxy peak (~3.6 ppm) | Broadened or reduced methoxy peak |
| ²⁹Si NMR Spectrum | Single peak for monomer (T⁰) | Additional peaks for dimers, oligomers (T¹, T²) |
| GPC/SEC | Single, low molecular weight peak | Additional higher molecular weight peaks |
Logical Workflow for Preventing Polymerization
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Troubleshooting workflow for this compound storage.
References
- 1. tu-braunschweig.de [tu-braunschweig.de]
- 2. gelest.com [gelest.com]
- 3. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2551-83-9 [chemicalbook.com]
- 6. silicorex.com [silicorex.com]
- 7. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
- 8. Tetramethoxysilane (Highly Reactive & Siloxane-Forming, Industrial/Coating Grade) Trusted Supplier [njalchemist.com]
- 9. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 10. osti.gov [osti.gov]
Technical Support Center: Catalyst Selection for Efficient Allylation with Allyltrimethoxysilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient allylation of carbonyl compounds and imines using allyltrimethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for allylation with this compound?
A1: The most common catalysts fall into three main categories:
-
Brønsted Acids: Various Brønsted acids can effectively catalyze the allylation of acetals and imines.[5][6][7]
-
Copper-Based Catalysts: A combination of a copper(I) salt, like copper(I) chloride (CuCl), and a fluoride (B91410) source, such as tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), provides a mild and efficient catalytic system for the allylation of aldehydes, ketones, and imines.[8][9]
Q2: How do I choose the right catalyst for my specific substrate?
A2: Catalyst selection depends on the nature of your substrate (aldehyde, ketone, imine, acetal) and the desired selectivity.
-
For substrates with sensitive functional groups, a milder system like CuCl/TBAT is a good choice as it operates under neutral conditions.[8]
-
Brønsted acids are particularly useful for the allylation of acetals and imines.[5][6]
-
For achieving high chemoselectivity between different carbonyl groups (e.g., aldehyde vs. ketone), the choice of Lewis acid is critical. For instance, AlCl₃ may selectively allylate an aldehyde in the presence of a ketone, whereas TiCl₄ might react with both.[1]
Q3: What is the role of the Lewis acid in the Hosomi-Sakurai reaction?
Q4: Can I use catalytic amounts of Lewis acid?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Lewis acid may have decomposed due to moisture. | 1. Use freshly opened or distilled Lewis acids. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] |
| 2. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the substrate. | 2. For less reactive substrates like ketones, a stronger Lewis acid (e.g., TiCl₄) may be required.[1] Alternatively, for the CuCl/TBAT system, ensure the TBAT is of good quality and anhydrous. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 3. While many reactions are initiated at low temperatures (e.g., -78 °C), allowing the reaction to slowly warm to room temperature may be necessary for completion.[2] | |
| 4. Steric Hindrance: Highly substituted carbonyl compounds or bulky protecting groups can hinder the approach of the nucleophile. | 4. Consider using a less sterically demanding catalyst or a more reactive allylating agent if possible. Longer reaction times or higher temperatures may also be beneficial. | |
| Poor Chemoselectivity (in molecules with multiple carbonyl groups) | 1. Highly Reactive Catalyst: A very strong Lewis acid like TiCl₄ may not differentiate between different carbonyl groups.[1] | 1. Use a milder Lewis acid. The choice of Lewis acid can significantly influence chemoselectivity. For example, AlCl₃ has been shown to selectively allylate aldehydes over ketones.[1] |
| 2. Reaction Temperature: Higher temperatures can lead to reduced selectivity. | 2. Maintain a low reaction temperature throughout the addition and reaction period. | |
| Formation of Side Products | 1. Protodesilylation: This is a common side reaction where the allyl silane (B1218182) is protonated by adventitious acid, leading to the formation of propene.[2] | 1. Ensure strictly anhydrous conditions. The use of a non-protic solvent is recommended. |
| 2. Enolization of Ketone: For enolizable ketones, the Lewis acid can promote enolization, leading to side reactions. | 2. Use a less acidic catalyst system or perform the reaction at a very low temperature. | |
| 3. Polymerization: Some substrates, particularly those that can form stable carbocations, may be prone to polymerization in the presence of strong Lewis acids. | 3. Use a milder catalyst or consider a different synthetic route. | |
| Difficulty in Product Purification | 1. Hydrolysis of Silyl (B83357) Ether Intermediate: The initial product is a silyl ether, which is hydrolyzed during aqueous work-up. Incomplete hydrolysis can lead to a mixture of products. | 1. Ensure the aqueous work-up is sufficiently acidic (e.g., using dilute HCl) or basic to completely hydrolyze the silyl ether to the desired alcohol. |
| 2. Emulsion during Work-up: The presence of silicon byproducts can sometimes lead to the formation of emulsions. | 2. Dilute the reaction mixture with a suitable organic solvent before washing. Filtering the organic layer through a pad of celite or silica (B1680970) gel can also help break emulsions. |
Catalyst Performance Data
Table 1: Comparison of Catalysts for the Allylation of Benzaldehyde (B42025) with this compound
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl / TBAT | 5 / 5 | THF | rt | 2 | 95 | [8] |
| TiCl₄ | 100 | CH₂Cl₂ | -78 to rt | 1 | 92 | [1] |
| BF₃·OEt₂ | 100 | CH₂Cl₂ | 0 to rt | 21 | 71 | [11] |
Table 2: Chemoselectivity in the Allylation of an Aldehyde in the Presence of a Ketone
| Lewis Acid | Substrate | Product Ratio (Aldehyde:Ketone) | Yield (%) | Reference |
| AlCl₃ | 4-acetylbenzaldehyde | >99:1 | 85 | [1] |
| TiCl₄ | 4-acetylbenzaldehyde | 80:20 | 90 | [1] |
Experimental Protocols
Protocol 1: CuCl/TBAT Catalyzed Allylation of Benzaldehyde[8]
-
To a flame-dried flask under a nitrogen atmosphere, add CuCl (0.05 mmol) and TBAT (0.05 mmol).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add benzaldehyde (1.0 mmol) to the catalyst mixture.
-
Slowly add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.
Protocol 2: TiCl₄ Catalyzed Allylation of Acetophenone[1]
-
To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add a solution of acetophenone (B1666503) (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2 hours.
-
Pour the reaction mixture into a saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Workflows and Concepts
Caption: Troubleshooting decision tree for allylation reactions.
Caption: Logic diagram for selecting the appropriate catalyst.
References
- 1. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 5. Chiral Brønsted acid catalysis for enantioselective Hosomi-Sakurai reaction of imines with allyltrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Brønsted Acid Catalyzed Hosomi-Sakurai Reaction of Acetals [organic-chemistry.org]
- 7. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 8. A General Catalytic Allylation Using this compound [organic-chemistry.org]
- 9. A general catalytic allylation using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 11. TCI反応実例:イミン中間体を経由した細見-櫻井アリル化反応 | 東京化成工業株式会社 [tcichemicals.com]
Controlling the hydrolysis rate of Allyltrimethoxysilane for consistent results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on controlling the hydrolysis of Allyltrimethoxysilane (ATMOS) to achieve consistent and reproducible results in your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent results in ATMOS hydrolysis?
Inconsistent hydrolysis of this compound is most often due to suboptimal or poorly controlled reaction conditions.[1] Key factors that significantly influence the rate and extent of hydrolysis include pH, temperature, the concentration of both the silane (B1218182) and water, the solvent system employed, and the presence or absence of a catalyst.[1][2][3][4] The hydrolysis of the trimethoxysilyl groups to form reactive silanols is a critical step for subsequent condensation and surface modification.
Q2: How does pH affect the ATMOS hydrolysis process?
The pH of the reaction medium has a substantial impact on the hydrolysis rate. The hydrolysis of alkoxysilanes, including ATMOS, is slowest at a neutral pH of approximately 7.[1][2] Both acidic and basic conditions catalyze the reaction. For non-amino silanes like ATMOS, it is generally recommended to adjust the pH to a weakly acidic range of 3 to 5 to accelerate hydrolysis.[2][5]
Q3: Can temperature be used to control the hydrolysis rate?
Yes, temperature is a critical parameter for controlling the hydrolysis rate. Increasing the reaction temperature generally accelerates the hydrolysis of ATMOS.[1][2] However, it is crucial to find a balance, as higher temperatures also accelerate the competing self-condensation reaction of the resulting silanols, which can lead to the formation of undesirable oligomers and polymers.[1][6]
Q4: What is the role of the solvent in the hydrolysis of ATMOS?
The choice of solvent is important for ensuring the solubility of the relatively nonpolar ATMOS and facilitating its interaction with water.[2] Alcohol-water mixtures, such as methanol-water or ethanol-water, are commonly used. It is important to note that the presence of an alcohol co-solvent, which is also a byproduct of the hydrolysis, can slow down the reaction rate according to Le Chatelier's principle.[2]
Q5: What are the signs of incomplete hydrolysis or premature condensation?
Visual inspection of the reaction mixture can provide initial clues. The formation of a white precipitate, cloudiness, or an oily, immiscible layer suggests that the hydrolyzed ATMOS is undergoing self-condensation and precipitating out of the solution.[1] This is often a result of improper reaction conditions. For a more precise analysis, spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are recommended to monitor the disappearance of Si-O-CH₃ groups and the appearance of Si-OH and Si-O-Si groups.[4][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Neutral pH: The reaction rate is at its minimum around pH 7.[1][2] | Adjust the pH of the reaction mixture to a weakly acidic range (pH 3-5) using a dilute acid like acetic acid. |
| Low Temperature: The reaction kinetics are too slow at ambient temperature. | Increase the reaction temperature moderately (e.g., 40-50°C) to accelerate hydrolysis, while carefully monitoring to avoid excessive condensation. | |
| Insufficient Water: The stoichiometric amount of water required for complete hydrolysis is not present. | Ensure a sufficient excess of water is present in the reaction mixture. The theoretical mole ratio of water to each methoxy (B1213986) group is 1:1, but an excess is often necessary. | |
| Premature Condensation (Precipitate/Cloudiness) | pH is too high or too low: While catalysis is desired, extreme pH values can aggressively promote condensation. | Optimize the pH to be within the 3-5 range. Silanols are most stable around pH 3.[5] |
| High Temperature: Elevated temperatures significantly accelerate the condensation reaction. | Perform the hydrolysis at a lower temperature or for a shorter duration. | |
| High Silane Concentration: A higher concentration of ATMOS leads to a faster self-polymerization of the hydrolyzate.[2] | Reduce the initial concentration of ATMOS in the reaction mixture. | |
| Inconsistent Reaction Times | Fluctuating Ambient Temperature: Environmental temperature changes can affect the reaction rate.[2] | Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a controller) to maintain a consistent temperature. |
| Inadequate Mixing: Poor dispersion of ATMOS in the aqueous solution can lead to localized variations in concentration and pH. | Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
This protocol provides a general method for the controlled hydrolysis of ATMOS. Optimization for specific applications is recommended.
-
Preparation of the Hydrolysis Medium:
-
Prepare a 95:5 (v/v) mixture of methanol (B129727) and deionized water.
-
Adjust the pH of the solution to 4.5 using a dilute solution of acetic acid (e.g., 0.1 M).
-
-
Addition of Silane:
-
Under vigorous and constant stirring, slowly add the this compound to the hydrolysis medium. A typical starting concentration is 1-5% by volume.
-
-
Reaction:
-
Maintain the reaction mixture at a constant temperature (e.g., 25°C or 40°C) using a temperature-controlled bath.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours), depending on the desired degree of hydrolysis.
-
-
Monitoring (Optional but Recommended):
-
At regular intervals, withdraw small aliquots of the reaction mixture for analysis by FTIR or NMR spectroscopy to monitor the progress of the hydrolysis.
-
Protocol 2: Monitoring ATMOS Hydrolysis by FTIR Spectroscopy
-
Instrumentation:
-
Utilize an FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of the liquid sample.
-
-
Spectral Regions of Interest:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1190 cm⁻¹ and 1080 cm⁻¹).
-
Observe the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).
-
The formation of siloxane (Si-O-Si) bonds can be observed as a broad peak around 1050-1000 cm⁻¹.[9]
-
-
Data Acquisition:
-
Record FTIR spectra of the reaction mixture at regular time intervals.
-
-
Analysis:
-
Quantify the extent of hydrolysis by measuring the change in the peak area or height of the characteristic Si-O-C and Si-OH bands over time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Post-Allyltrimethoxysilane Surface Treatment
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in removing excess allyltrimethoxysilane following surface treatment.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after surface treatment?
A1: Removing unreacted or loosely bound (physisorbed) this compound is critical for several reasons. Firstly, excess silane (B1218182) can form undesirable multilayers or aggregates on the surface, leading to a non-uniform and poorly defined functional layer. Secondly, residual silane can leach out in subsequent experimental steps, contaminating your system and interfering with downstream applications. Finally, a thorough cleaning process ensures that the functional allyl groups are accessible for subsequent reactions, leading to more consistent and reproducible results.
Q2: What are the recommended solvents for rinsing substrates after this compound treatment?
A2: The initial rinse should ideally be performed with the same anhydrous solvent used for the silanization reaction to remove the bulk of the unreacted silane.[1] Subsequently, a series of washes with other anhydrous solvents is recommended. Commonly used solvents include toluene (B28343), acetone, ethanol (B145695), and methanol.[1][2] The choice of solvent depends on the substrate and the specific experimental requirements.
Q3: Is sonication necessary during the washing steps?
A3: While not strictly mandatory, sonication is highly recommended.[2] It significantly improves the removal of physisorbed silane molecules, leading to a cleaner and more uniform monolayer on the substrate.[2] Care should be taken to use appropriate sonication power and duration to avoid damaging the substrate or the newly formed silane layer.
Q4: What is the purpose of the curing step after washing?
A4: Curing, typically performed by heating the substrate in an oven, is a critical step to promote the formation of a stable and robust siloxane network on the surface. This process drives off any remaining water and encourages the covalent bonding between the silane molecules and the substrate, as well as cross-linking between adjacent silane molecules. For some silane treatments, curing at temperatures around 100-120°C for 30-60 minutes is recommended.
Q5: How should I dry the substrate after the final wash?
A5: After the final washing step, the substrate should be thoroughly dried. A stream of inert gas, such as nitrogen or argon, is ideal for this purpose. This prevents the re-introduction of moisture and contaminants from the air before the curing step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or patchy surface functionalization | Incomplete removal of excess silane leading to aggregation. | - Implement a multi-step washing protocol with different anhydrous solvents.- Introduce a sonication step in a fresh portion of solvent to remove physisorbed molecules.[2] |
| Poor adhesion of subsequent layers or molecules | A thick, unstable layer of unreacted silane is present on the surface. | - Increase the number and duration of rinsing steps.- Use sonication to ensure a monolayer coverage.- Optimize the curing time and temperature to ensure robust covalent bonding. |
| Contamination in downstream experiments | Leaching of unreacted this compound from the surface. | - Thoroughly rinse with multiple fresh solvents.- Ensure the final rinse is with a high-purity solvent.- Consider a final rinse with deionized water if compatible with your substrate and application, followed by meticulous drying.[1] |
| Hazy or cloudy appearance of the substrate | Formation of silane multilayers or polymerization in solution. | - Reduce the concentration of the this compound solution during treatment.- Ensure the reaction is carried out in a strictly anhydrous environment to prevent premature hydrolysis and polymerization.- Follow a rigorous washing and sonication protocol. |
Solvent Properties for Post-Silanization Washing
| Solvent | Primary Use | Key Considerations |
| Toluene | Initial rinse to remove bulk unreacted silane, especially if used as the reaction solvent. | - Good for dissolving non-polar residues.- Should be anhydrous. |
| Acetone | Intermediate wash to remove organic residues and residual silane. | - Miscible with many organic solvents and water.- Can be used in a sonication bath.[1] |
| Ethanol/Methanol | Intermediate or final washes to remove residual silane and byproducts.[1][2] | - Good for dissolving polar and non-polar residues.- Can help in displacing toluene or other non-polar solvents. |
| Cyclohexane | An alternative solvent for rinsing. | - Can be used in conjunction with other solvents in a multi-step washing process.[1] |
| Deionized Water | Final rinse in some protocols. | - Use with caution as it can hydrolyze any remaining unreacted silane.- Must be followed by thorough drying, preferably with an inert gas stream.[1] |
Experimental Protocols
Protocol 1: Standard Rinsing and Curing
-
Initial Rinse: Immediately after removal from the this compound solution, immerse the substrate in a beaker of the same anhydrous solvent used for the silanization reaction. Agitate gently for 1-2 minutes.
-
Solvent Wash 1: Transfer the substrate to a fresh beaker of anhydrous solvent (e.g., toluene or acetone) and sonicate for 5-10 minutes.
-
Solvent Wash 2: Transfer the substrate to a beaker of a second anhydrous solvent (e.g., ethanol or isopropanol) and sonicate for another 5-10 minutes.
-
Final Rinse: Perform a final quick rinse in a fresh portion of the second solvent.
-
Drying: Dry the substrate thoroughly under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Curing: Place the dried substrate in an oven pre-heated to 110-120°C for 30-60 minutes.
-
Storage: After cooling, store the functionalized substrate in a desiccator or under an inert atmosphere to prevent contamination.
Visual Workflows
Caption: Workflow for removing excess this compound.
Caption: Troubleshooting inconsistent surface functionalization.
References
Technical Support Center: Characterizing Allyltrimethoxysilane (ATMOS) Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Allyltrimethoxysilane (ATMOS) for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATMOS) and why is it used for surface modification?
This compound is an organofunctional trialkoxysilane coupling agent.[1][2] It possesses two key functionalities:
-
A trimethoxysilane (B1233946) group that can hydrolyze to form silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on various inorganic substrates (like silicon wafers, titanium, or glass) to form stable covalent Si-O-substrate bonds.[3][4]
-
An allyl group, which is a reactive terminal alkene. This functional group is available for subsequent reactions, such as "click" chemistry, polymerization, or the attachment of biomolecules.[5]
This dual functionality makes ATMOS an effective adhesion promoter and surface modifier, enabling the creation of stable, functionalized surfaces.[1][2]
Q2: What are the primary techniques used to characterize the extent of surface modification with ATMOS?
Several surface-sensitive techniques are employed to characterize ATMOS-modified surfaces:
-
Contact Angle Goniometry: This technique measures the wettability of a surface, which changes upon successful silanization. A change in the water contact angle can indicate the presence of the ATMOS layer.[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. It can confirm the presence of silicon and carbon from the ATMOS molecule and can be used to estimate the thickness and coverage of the silane (B1218182) layer.[1][2][8][9][10]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology and roughness. It can reveal the formation of a uniform monolayer or the presence of aggregates, providing insights into the quality of the silanization.[3][11]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost nanometer of the surface.[12][13] It can be used to identify molecular fragments of ATMOS and confirm its presence on the surface.[14]
Q3: What is a typical water contact angle for a successfully ATMOS-modified silicon wafer?
While specific values can vary depending on the substrate and process conditions, a successful modification of a hydrophilic silicon oxide surface with a hydrophobic silane like ATMOS will result in an increase in the water contact angle. For silane-modified surfaces, contact angles can range from less than 90° to over 100°, indicating a change from a hydrophilic to a more hydrophobic surface.[6][15]
Troubleshooting Guide
Problem 1: Inconsistent or non-uniform surface coating.
| Possible Cause | Troubleshooting Step |
| Inadequate Substrate Cleaning | Ensure the substrate is scrupulously clean. Any organic residues or contaminants will prevent uniform silanization.[16] |
| Improper Silane Concentration | An overly high concentration can lead to the formation of aggregates and a non-uniform, thick layer. Conversely, a concentration that is too low may not provide enough molecules to cover the entire surface.[16] |
| High Humidity | High ambient humidity can cause premature hydrolysis and self-condensation of the silane in solution before it binds to the surface.[16] |
| Insufficient Reaction Time | The reaction between the silane and the surface hydroxyl groups may not have gone to completion.[16] |
Problem 2: Poor adhesion of subsequent layers to the ATMOS-modified surface.
| Possible Cause | Troubleshooting Step |
| Inactive Allyl Groups | The allyl groups may not be available or reactive. This can occur if the silane layer is too thick, leading to a random orientation of the molecules.[16] |
| Premature Polymerization | The allyl groups on the surface may have prematurely polymerized, especially if exposed to UV light or high temperatures before the application of the subsequent layer.[16] |
Problem 3: Treated surface does not show the expected change in properties (e.g., hydrophobicity).
| Possible Cause | Troubleshooting Step |
| Low Silanization Density | This indicates that the density of the allyl groups is low. This could be due to an incomplete reaction or poor quality of the silane reagent.[16] |
| Degraded Silane Reagent | The this compound reagent may have degraded due to improper storage. Always use fresh, high-quality silane.[16] |
| Sub-optimal Curing | A post-silanization curing step is often necessary to drive the condensation reaction. Insufficient curing temperature or time can result in a less durable layer.[16] |
Experimental Protocols
1. Protocol: Surface Modification of Silicon Wafer with ATMOS
Caption: Workflow for ATMOS surface modification and characterization.
2. Protocol: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the ATMOS-modified substrate on a sample holder.
-
Instrumentation: Use an XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.[10]
-
Survey Scan: Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of Si, C, and O, and the attenuation of the substrate signal.[8]
-
High-Resolution Scans: Obtain high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
Data Analysis:
-
Fit the high-resolution spectra to identify different chemical states. For example, the Si 2p peak can be deconvoluted to distinguish between silicon from the substrate (Si-O) and silicon from the silane layer (Si-C, Si-O-Si).
-
Calculate atomic concentrations from the peak areas, corrected for relative sensitivity factors, to quantify the surface coverage.[10]
-
Quantitative Data Summary
Table 1: Example Quantitative Data for ATMOS-Modified Surfaces
| Parameter | Technique | Typical Value | Reference |
| Layer Thickness | Angle-Resolved XPS (ARXPS) | 0.5 - 1.0 nm | [9] |
| Areic Density | XPS / TXRF | ~2-4 molecules/nm² | [10][17] |
| Water Contact Angle | Contact Angle Goniometry | > 90° (on hydrophilic SiO₂) | [6] |
| Atomic Concentration (Si) | XPS | Varies with coverage | [8] |
| Surface Roughness (RMS) | AFM | < 0.5 nm (for uniform monolayer) | [3][11] |
Logical Relationships
Caption: Causes and effects of poor ATMOS silanization.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. This compound | [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 10. benchchem.com [benchchem.com]
- 11. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 12. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]
- 13. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Allyltrimethoxysilane and Allyltriethoxysilane for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of interfacial properties for a vast array of applications, from chromatography and drug delivery to biocompatible coatings and diagnostics. Among the diverse family of silane (B1218182) coupling agents, allyl-functionalized silanes are particularly valuable for their ability to introduce a reactive alkene group onto a surface, providing a versatile handle for subsequent chemical transformations. This guide presents a detailed comparison of two prominent allylalkoxysilanes: Allyltrimethoxysilane (ATMS) and Allyltriethoxysilane (ATES).
This document provides an objective analysis of their performance, supported by available experimental data, and offers detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific surface modification needs.
At a Glance: Key Differences and Performance Metrics
While both ATMS and ATES share the same reactive allyl group, their primary difference lies in the alkoxy leaving groups: methoxy (B1213986) (-OCH₃) for ATMS and ethoxy (-OC₂H₅) for ATES. This seemingly subtle distinction significantly impacts their reactivity, the resulting surface coverage, and the overall stability of the modified surface.
| Property | This compound (ATMS) | Allyltriethoxysilane (ATES) | Key Considerations for Researchers |
| Hydrolysis Rate | Faster | Slower | The desired speed of the surface modification process will influence precursor selection. ATMS is preferable for rapid reactions. |
| Surface Coverage | Potentially higher density of allyl groups | Potentially lower density of allyl groups | For applications requiring a high concentration of reactive sites, ATMS may be the more effective choice. |
| Byproduct of Hydrolysis | Methanol (B129727) (b.p. 64.7 °C) | Ethanol (B145695) (b.p. 78.37 °C) | The lower boiling point of methanol allows for easier removal, which can drive the reaction to completion more efficiently. |
| Stability of Silane Solution | Less stable in the presence of moisture | More stable in the presence of moisture | ATES offers a longer shelf-life and working time for pre-hydrolyzed solutions. |
| Resulting Layer Stability | Generally stable, but may be more susceptible to hydrolysis under certain conditions due to residual methoxy groups. | Generally considered to form more hydrolytically stable layers due to the slower hydrolysis and more complete condensation. | For long-term applications in aqueous environments, ATES may provide a more durable surface modification. |
Performance Comparison: A Deeper Dive
The choice between ATMS and ATES hinges on a trade-off between reaction kinetics and the stability of the resulting functionalized surface.
Reaction Kinetics: The hydrolysis of the alkoxy groups is the initial and often rate-limiting step in the surface modification process. Methoxy groups hydrolyze more rapidly than ethoxy groups. This faster hydrolysis of ATMS can lead to a quicker formation of the siloxane network on the substrate surface. One study on the introduction of double bonds to porous silica (B1680970) found that the use of this compound resulted in a higher density of allyl groups on the surface compared to allyltriethoxysilane.[1] The authors attribute this to the lower boiling point of the methanol byproduct, which is more readily removed from the reaction mixture, thereby driving the equilibrium towards product formation.[1]
Stability of the Modified Surface: The long-term stability of the silane layer is critical for many applications. While both ATMS and ATES form covalent bonds with hydroxylated surfaces, the completeness of the condensation reaction and the nature of the siloxane network can influence stability. The slower, more controlled hydrolysis of ATES may lead to a more ordered and densely packed self-assembled monolayer (SAM), which can enhance hydrolytic stability. Conversely, the rapid hydrolysis of ATMS might, under certain conditions, lead to the formation of less organized multilayers that could be more prone to degradation over time, especially in aqueous environments. The stability of aminosilane (B1250345) layers, a related class of organosilanes, has been shown to be influenced by the type of alkoxy group, with ethoxy silanes sometimes yielding more reproducible and stable layers in the vapor phase due to their lower sensitivity to water content.[2]
Experimental Data
| Parameter | This compound (ATMS) | Allyltriethoxysilane (ATES) | Method of Measurement |
| Water Contact Angle on Modified Silica | Expected to be in the range of 60-80° | Expected to be in the range of 60-80° | Goniometry |
| Surface Energy | Lower than unmodified silica | Lower than unmodified silica | Contact Angle Analysis (e.g., Owens-Wendt-Rabel-Kaelble method) |
| Layer Thickness | Typically forms monolayers to thin multilayers (1-5 nm) | Typically forms monolayers (1-3 nm) | Ellipsometry, Atomic Force Microscopy (AFM) |
| Thermal Stability | Onset of degradation for similar organosilane SAMs is around 250 °C in air.[3][4][5] | Onset of degradation for similar organosilane SAMs is around 250 °C in air.[3][4][5] | X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA) |
| Hydrolytic Stability | Generally good, but may be less stable than ATES under prolonged exposure to harsh aqueous conditions. | Generally considered to be more hydrolytically stable due to more complete condensation. | Contact Angle Measurement or XPS after immersion in aqueous solution over time.[1][6][7] |
Experimental Protocols
The following are detailed methodologies for the surface modification of a hydroxylated substrate (e.g., silicon wafer or glass slide) using either ATMS or ATES.
Protocol 1: Solution-Phase Deposition
This is a widely used and versatile method for surface modification.
Materials:
-
This compound (ATMS) or Allyltriethoxysilane (ATES)
-
Anhydrous Toluene (B28343) (or other suitable anhydrous organic solvent)
-
Ethanol (ACS grade)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for pH adjustment)
-
Substrates (e.g., silicon wafers, glass slides)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (beakers, graduated cylinders, petri dishes)
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by sonication in a sequence of solvents: acetone, then ethanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To generate surface hydroxyl groups, treat the substrates with an oxygen plasma for 2-5 minutes or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrates extensively with deionized water and dry them under a stream of inert gas. Finally, dry the substrates in an oven at 110 °C for at least 30 minutes immediately before use.
-
-
Silane Solution Preparation:
-
Work in a fume hood and, if possible, under an inert atmosphere (e.g., in a glove box) to minimize exposure to moisture.
-
Prepare a 1-2% (v/v) solution of either ATMS or ATES in anhydrous toluene. For example, add 1-2 mL of the silane to 99-98 mL of anhydrous toluene.
-
For aqueous-organic solvent systems, a common mixture is 95% ethanol and 5% deionized water. The pH of this solution is typically adjusted to 4.5-5.5 with an acid like HCl or acetic acid to catalyze hydrolysis.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrates in the prepared silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For some applications, heating to 50-70 °C can accelerate the process.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene (or the solvent used for deposition) to remove any physisorbed silane.
-
Follow with a rinse in ethanol and then deionized water.
-
Dry the modified substrates under a stream of inert gas.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Vapor-Phase Deposition
This method is often preferred for creating more uniform and reproducible monolayers.
Materials:
-
This compound (ATMS) or Allyltriethoxysilane (ATES)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Vacuum pump
-
Substrates (e.g., silicon wafers, glass slides)
-
Small vials
Procedure:
-
Substrate Preparation:
-
Clean and activate the substrates as described in Protocol 1, Step 1.
-
-
Vapor Deposition Setup:
-
Place the cleaned and activated substrates inside the vacuum desiccator or deposition chamber.
-
Place a small, open vial containing a few drops (e.g., 100-200 µL) of ATMS or ATES in the center of the desiccator, ensuring it will not spill.
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes to remove ambient air and moisture.
-
-
Surface Modification:
-
Close the desiccator to the vacuum pump, leaving it under a static vacuum.
-
Allow the silanization to proceed at room temperature for 12-24 hours. The silane will vaporize and react with the substrate surface. For some systems, heating the entire chamber to a moderate temperature (e.g., 50-70 °C) can enhance the reaction rate.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with an inert gas (e.g., nitrogen).
-
Remove the substrates and rinse them with an organic solvent like toluene or ethanol to remove any loosely bound silane.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Mandatory Visualizations
Caption: General reaction mechanism for surface modification with allylalkoxysilanes.
Caption: A typical experimental workflow for surface modification with silanes.
Conclusion
The selection between this compound and Allyltriethoxysilane for surface modification is a nuanced decision that depends on the specific requirements of the application. ATMS offers the advantage of faster reaction kinetics, which can be beneficial for high-throughput processes and may lead to a higher density of functional groups on the surface. However, ATES provides greater solution stability and may form more robust and hydrolytically stable monolayers, making it a preferred choice for applications demanding long-term performance in challenging environments. Researchers are encouraged to consider the trade-offs between reactivity and stability and to optimize the reaction conditions for their particular substrate and desired outcome. The provided experimental protocols offer a solid starting point for developing a successful surface modification strategy.
References
- 1. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]
Validating Covalent Attachment of Allyltrimethoxysilane: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, ensuring the successful covalent attachment of silane (B1218182) coupling agents like Allyltrimethoxysilane (ATMS) to a substrate is a critical step in surface modification. This guide provides a comparative overview of X-ray Photoelectron Spectroscopy (XPS) and alternative techniques for validating the formation of a stable silane layer, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy (XPS) stands as a premier technique for the elemental and chemical state analysis of surfaces. Its high surface sensitivity makes it exceptionally well-suited for confirming the covalent attachment of thin silane films. By analyzing the kinetic energies of photoelectrons emitted from a material's surface upon X-ray irradiation, XPS provides unequivocal evidence of the presence of the silane and the nature of its bonding to the substrate.
The Power of XPS in Silane Characterization
XPS analysis of an this compound-coated substrate provides a wealth of information. High-resolution spectra of the core levels of silicon (Si 2p), carbon (C 1s), and oxygen (O 1s) are particularly insightful. The Si 2p spectrum reveals the formation of siloxane bonds (Si-O-Si) from the condensation of silanol (B1196071) groups and, crucially, the formation of covalent bonds with the substrate's hydroxyl groups (e.g., Si-O-Substrate). Deconvolution of the C 1s spectrum can distinguish between the different carbon environments within the allyl group (C=C, C-C) and any adventitious carbon contamination. The O 1s spectrum helps in identifying the various oxygen-containing species, including the siloxane backbone and substrate oxides.
A study on the silanization of a titanium substrate using a mixture containing this compound (ALS) demonstrated the capability of XPS to characterize the resulting film. The analysis suggested that silanization with ALS resulted in the formation of a more silicon-rich siloxane film compared to a similar silane, 3-methacryloxypropyltrimethoxysilane (MPS).[1]
Quantitative Analysis with XPS: A Snapshot of the Surface
The table below presents a hypothetical, yet representative, XPS analysis of a pure this compound monolayer on a silicon wafer with a native oxide layer. This data illustrates the typical binding energies and atomic concentrations expected.
| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) | Interpretation |
| Silicon | Si 2p | 102.5 | 15 | Si-O-Si (siloxane) and Si-O-Si (substrate) |
| 99.8 | 5 | Elemental Si from the underlying substrate | ||
| Oxygen | O 1s | 532.8 | 40 | Si-O-Si (siloxane and substrate oxide) |
| Carbon | C 1s | 284.8 | 30 | C-C and C=C from the allyl group |
| 286.5 | 10 | Adventitious carbon |
Note: This is illustrative data. Actual values can vary depending on the instrument, substrate, and film quality.
A Broader Perspective: Alternative Validation Techniques
While XPS provides detailed chemical information, a multi-technique approach is often beneficial for a comprehensive understanding of the silane layer. The following table compares XPS with other common surface analysis techniques.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and quantitative analysis of the top few nanometers. | High surface sensitivity, provides chemical bonding information. | Requires high vacuum, potential for X-ray induced damage. |
| Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | Presence of specific functional groups and chemical bonds. | Non-destructive, sensitive to molecular vibrations, can be performed in ambient conditions. | Less quantitative than XPS, interpretation can be complex for thin films. |
| Ellipsometry | Film thickness and refractive index. | Highly accurate for thickness measurement, non-destructive, can be used for in-situ monitoring. | Indirect measurement, requires a model for data fitting, less sensitive to chemical composition. |
| Contact Angle Goniometry | Surface wettability and surface free energy. | Simple, inexpensive, provides information on surface hydrophobicity/hydrophilicity. | Indirectly infers surface chemistry, sensitive to surface roughness and contamination. |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the this compound layer.
-
Sample Preparation: A silicon wafer with a native oxide layer is cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a hydroxylated surface. The wafer is then rinsed extensively with deionized water and dried under a stream of nitrogen. The cleaned wafer is immediately immersed in a 1% (v/v) solution of this compound in anhydrous toluene (B28343) for 2 hours at room temperature. The coated wafer is then rinsed with fresh toluene to remove any physisorbed silane and cured in an oven at 110°C for 1 hour.
-
Instrumentation: A monochromatic Al Kα X-ray source is used for analysis.
-
Data Acquisition: Survey scans are acquired to identify the elements present on the surface. High-resolution spectra of the Si 2p, C 1s, and O 1s regions are then recorded to determine the chemical states and for quantitative analysis.
-
Data Analysis: The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV. The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states. Atomic concentrations are calculated from the peak areas using relative sensitivity factors.
Fourier-Transform Infrared Spectroscopy in Attenuated Total Reflectance mode (FTIR-ATR)
Objective: To identify the characteristic vibrational modes of the this compound layer.
-
Sample Preparation: The this compound-coated silicon wafer is prepared as described for the XPS analysis.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a germanium or diamond crystal) is used.
-
Data Acquisition: The coated silicon wafer is brought into firm contact with the ATR crystal. The infrared spectrum is recorded over a range of 4000-600 cm⁻¹. A spectrum of the uncoated, cleaned silicon wafer is also recorded as a background.
-
Data Analysis: The spectrum of the coated wafer is ratioed against the background spectrum to obtain the absorbance spectrum of the silane layer. Characteristic peaks for Si-O-Si stretching (~1100-1000 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-H stretching (~3000-2800 cm⁻¹) are identified.
Ellipsometry
Objective: To measure the thickness of the this compound film.
-
Sample Preparation: The this compound-coated silicon wafer is prepared as described for the XPS analysis. An uncoated, cleaned silicon wafer is used as a reference.
-
Instrumentation: A spectroscopic ellipsometer is used.
-
Data Acquisition: The optical properties (refractive index and extinction coefficient) of the bare silicon substrate are first determined. Then, the ellipsometric parameters (Ψ and Δ) are measured for the silane-coated wafer over a range of wavelengths and at multiple angles of incidence.
-
Data Analysis: A model consisting of a silicon substrate, a silicon dioxide layer, and an organic film (this compound) is constructed. The thickness of the organic film is determined by fitting the model to the experimental data, assuming a refractive index for the silane layer (typically around 1.4-1.5).
Contact Angle Goniometry
Objective: To assess the change in surface wettability upon silanization.
-
Sample Preparation: The this compound-coated silicon wafer is prepared as described for the XPS analysis. An uncoated, cleaned silicon wafer is used for comparison.
-
Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system is used.
-
Data Acquisition: A droplet of deionized water (typically 1-5 µL) is gently dispensed onto the surface of both the coated and uncoated wafers. The static contact angle is measured immediately after the droplet stabilizes.
-
Data Analysis: The contact angle is determined by fitting the droplet shape to a mathematical model (e.g., Young-Laplace). An increase in the water contact angle on the coated surface compared to the clean, hydrophilic silicon wafer indicates successful surface modification. A clean silicon wafer will have a very low contact angle, while a well-formed silane monolayer will typically exhibit a higher contact angle.[2]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
Caption: Experimental workflow for silanization and surface analysis.
References
Performance Showdown: Allyltrimethoxysilane as a Coupling Agent in Advanced Composites
A Comparative Guide for Researchers and Materials Scientists
In the pursuit of high-performance composite materials, the interface between the reinforcing filler and the polymer matrix is a critical battleground where strength and durability are won or lost. Silane (B1218182) coupling agents are the indispensable molecular bridges that fortify this interface. This guide provides an in-depth performance evaluation of Allyltrimethoxysilane (ATMOS) as a coupling agent, comparing it with other widely used alternatives such as Vinyltrimethoxysilane (VTMS) and Aminopropyltrimethoxysilane (APTMS). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal coupling agent for their composite applications.
The Critical Role of the Functional Group: A Performance Overview
The efficacy of a silane coupling agent is largely dictated by its organic functional group, which is designed to react with the polymer matrix. The choice of this functional group can significantly impact the final mechanical properties of the composite material. While direct, comprehensive comparative studies under identical conditions are limited, the available data provides valuable insights into the performance of ATMOS, VTMS, and APTMS in various composite systems.
This compound (ATMOS) , with its allyl functional group, is particularly suited for crosslinking with unsaturated polyester (B1180765) and acrylic resins. It is known to enhance bonding strength and contribute to the overall durability of the final composite.[1]
Vinyltrimethoxysilane (VTMS) features a vinyl group that readily copolymerizes with a variety of organic polymers. This makes it a versatile adhesion promoter, significantly improving mechanical properties such as tensile strength, flexural strength, and impact resistance in composites.
Aminopropyltrimethoxysilane (APTMS) , containing a primary amine group, is highly reactive with thermosetting resins like epoxies and polyurethanes. It is well-regarded for its ability to substantially increase flexural strength, tensile strength, and interlaminar shear strength, both in dry and humid conditions.
Quantitative Performance Data
The following tables summarize key mechanical performance indicators of composites treated with ATMOS, VTMS, and APTMS. It is crucial to note that the data is compiled from various studies with different composite systems (fiber type, matrix resin, and manufacturing process). Therefore, this data should be used for general guidance rather than direct, absolute comparison.
Table 1: Tensile Strength of Various Composite Systems
| Coupling Agent | Reinforcement | Polymer Matrix | Tensile Strength (MPa) |
| This compound (ATMOS) | Glass Fiber | Polypropylene | Increased by up to 60% with peroxide |
| Vinyltrimethoxysilane (VTMS) | Wood Flour | Polypropylene | Significant Improvement |
| Aminopropyltrimethoxysilane (APTMS) | Silica (B1680970) | Polypropylene | ~35 |
| Untreated | Silica | Polypropylene | ~28 |
Table 2: Flexural Strength of Various Composite Systems
| Coupling Agent | Reinforcement | Polymer Matrix | Flexural Strength (MPa) |
| This compound (ATMOS) | Glass Fiber | Polypropylene | Increased by up to 90% with peroxide |
| Vinyltrimethoxysilane (VTMS) | Wood Flour | Polypropylene | Lower than non-crosslinked samples |
| Aminopropyltrimethoxysilane (APTMS) | Silica | Polypropylene | ~45 |
| Untreated | Silica | Polypropylene | ~38 |
Table 3: Interfacial Shear Strength (IFSS)
| Coupling Agent | Reinforcement | Polymer Matrix | Interfacial Shear Strength (MPa) |
| This compound (ATMOS) & γ-methacryloxypropyl trimethoxy silane | Glass Fiber | Nylon 6 | Significant Increase |
| Aminopropyltrimethoxysilane (APTMS) | S-2 Glass Fiber | Epoxy | 25-36% increase over unsized fiber |
Mechanism of Action: A Molecular Bridge
Silane coupling agents share a common mechanism of action. They are bifunctional molecules with a general structure of R-Si-(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group.
The process involves:
-
Hydrolysis: The alkoxy groups (e.g., methoxy (B1213986) or ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups present on the surface of the inorganic filler (e.g., glass fiber, silica), forming stable, covalent Si-O-filler bonds.
-
Interfacial Adhesion: The organofunctional group 'R' extends away from the filler surface and is available to react and form covalent bonds with the polymer matrix during the curing or manufacturing process. This creates a robust chemical bridge at the interface, enabling efficient stress transfer from the matrix to the reinforcement.
Experimental Protocols
To ensure reliable and reproducible results in the evaluation of silane coupling agents, standardized experimental protocols are essential. The following outlines a typical workflow for treating fillers and fabricating and testing composite materials.
Silane Treatment of Filler
Materials:
-
Filler (e.g., glass fibers, silica powder)
-
This compound (ATMOS)
-
Ethanol (B145695)/water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beakers, magnetic stirrer, oven
Procedure:
-
Solution Preparation: Prepare a 2% (by weight of filler) ATMOS solution in the ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. Stir for at least 60 minutes to allow for the formation of silanol groups.
-
Filler Treatment: Disperse the filler material in the prepared silane solution. Ensure complete wetting of the filler surface. Agitate the mixture for a predetermined time (e.g., 2-4 hours) at room temperature.
-
Washing and Drying: Separate the treated filler from the solution via filtration or centrifugation. Wash the filler with ethanol to remove any unreacted silane. Dry the treated filler in an oven at a specified temperature (e.g., 110-120°C) to complete the condensation reaction and remove residual solvents.
Composite Fabrication
Materials:
-
Treated filler
-
Polymer resin (e.g., unsaturated polyester, epoxy)
-
Curing agent/initiator
-
Mold
-
Compression molding machine or other suitable fabrication equipment
Procedure:
-
Compounding: Gradually add the silane-treated filler to the polymer resin while mixing to ensure uniform dispersion.
-
Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Molding: Pour or place the compounded material into a pre-heated mold.
-
Curing: Cure the composite according to the resin manufacturer's specifications (temperature, pressure, and time).
Mechanical Testing
Procedures:
-
Tensile Testing (ASTM D638): Dumbbell-shaped specimens are subjected to a controlled tensile force until failure. Tensile strength, tensile modulus, and elongation at break are determined.
-
Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point or four-point bending test. Flexural strength and flexural modulus are calculated.
-
Interfacial Shear Strength (IFSS) Testing:
-
Single-Fiber Fragmentation Test (SFFT): A single fiber is embedded in a matrix material and subjected to tensile strain. The length of the fragmented fiber segments is used to calculate the IFSS.
-
Microbond Test: A small droplet of matrix material is cured onto a single fiber. The force required to pull the fiber out of the droplet is measured to determine the IFSS.
-
Conclusion
The selection of an appropriate silane coupling agent is a critical factor in optimizing the performance of composite materials. This compound presents a compelling option, particularly for unsaturated polymer systems, demonstrating the potential for significant improvements in mechanical properties. While direct, comprehensive comparative data with other silanes like VTMS and APTMS is not extensively available, the existing body of research indicates that the performance is highly dependent on the specific polymer matrix and reinforcement used. For researchers and material scientists, the key to unlocking the full potential of their composites lies in the careful selection of a silane with a functional group that is most compatible and reactive with their chosen polymer system, followed by the meticulous application and testing according to standardized protocols. Further head-to-head comparative studies are warranted to provide a more definitive guide for material selection.
References
A Spectroscopic Guide to Allyltrimethoxysilane and Its Transformation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of allyltrimethoxysilane (ATMS) and its primary reaction products formed during hydrolysis and polymerization. Understanding the spectral signatures of these compounds is crucial for monitoring reaction kinetics, characterizing novel materials, and ensuring the quality of silane-based formulations in various research and development applications. The data presented herein is compiled from peer-reviewed literature and spectroscopic databases to offer an objective and data-driven comparison.
Spectroscopic Properties of this compound (ATMS)
This compound is a versatile bifunctional molecule featuring a reactive allyl group and hydrolyzable methoxysilyl moieties. These distinct functional groups give rise to characteristic signals in various spectroscopic analyses.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Characteristic Value/Pattern |
| ¹H NMR | Chemical Shift (δ) | ~5.8 ppm (m, 1H, -CH=), ~4.9 ppm (m, 2H, =CH₂), ~3.5 ppm (s, 9H, -OCH₃), ~1.8 ppm (d, 2H, Si-CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | ~134 ppm (-CH=), ~115 ppm (=CH₂), ~50 ppm (-OCH₃), ~23 ppm (Si-CH₂-) |
| FTIR | Wavenumber (cm⁻¹) | ~3080 (ν, =C-H), ~2945, 2840 (ν, C-H), ~1640 (ν, C=C), ~1190, 1090 (ν, Si-O-C), ~820 (δ, Si-O) |
| Raman | Wavenumber (cm⁻¹) | ~3080 (ν, =C-H), ~2945, 2840 (ν, C-H), ~1640 (ν, C=C), ~1410 (δ, =CH₂), ~700 (ν, Si-C) |
| Mass Spectrometry | m/z of Fragments | 162 (M+), 147 (M-CH₃)+, 131 (M-OCH₃)+, 121, 105, 91 |
Spectroscopic Changes During Reaction
The hydrolysis of the methoxy (B1213986) groups in ATMS to form silanols (Si-OH) and their subsequent condensation to form siloxane (Si-O-Si) bridges are the primary reactions of interest. These transformations lead to distinct changes in the spectroscopic signatures.
Hydrolysis: Formation of Allylsilanetriol
Upon addition of water, typically with an acid or base catalyst, the methoxy groups of ATMS are replaced by hydroxyl groups.
Table 2: Spectroscopic Comparison of ATMS and its Hydrolysis Product (Allylsilanetriol)
| Spectroscopic Technique | This compound (ATMS) | Allylsilanetriol (Hydrolysis Product) | Key Changes |
| ¹H NMR | ~3.5 ppm (s, 9H, -OCH₃) | Disappearance of the -OCH₃ signal; appearance of a broad signal for Si-OH and H₂O. | Disappearance of the sharp methoxy singlet. |
| FTIR | ~2840 cm⁻¹ (ν, C-H of OCH₃), ~1190, 1090 cm⁻¹ (ν, Si-O-C) | Appearance of a broad band at ~3200-3600 cm⁻¹ (ν, O-H); appearance of a band around 900 cm⁻¹ (ν, Si-OH). Disappearance or significant decrease of Si-O-C bands. | Emergence of a broad hydroxyl stretch and a silanol (B1196071) stretch; loss of methoxy-related signals. |
| Raman | ~2840 cm⁻¹ (ν, C-H of OCH₃), ~1190, 1090 cm⁻¹ (ν, Si-O-C) | Appearance of a band around 900 cm⁻¹ (ν, Si-OH). Disappearance or significant decrease of Si-O-C bands. | Emergence of the silanol stretch; loss of methoxy-related signals. |
Condensation and Polymerization: Formation of Poly(this compound)
Following hydrolysis, the silanol intermediates readily condense to form siloxane bonds, leading to the formation of oligomers and eventually a cross-linked polymer network.
Table 3: Spectroscopic Comparison of ATMS and its Polymerization Product
| Spectroscopic Technique | This compound (ATMS) | Poly(this compound) (Polymer) | Key Changes |
| FTIR | ~1190, 1090 cm⁻¹ (ν, Si-O-C), no significant Si-O-Si signal | Appearance of a broad, strong band at ~1000-1100 cm⁻¹ (ν, Si-O-Si). The allyl group bands (~3080, 1640 cm⁻¹) remain. | Formation of a prominent, broad siloxane band. |
| Raman | No significant Si-O-Si signal | Appearance of bands corresponding to Si-O-Si linkages. The allyl group bands (~1640, 1410 cm⁻¹) are preserved. | Emergence of siloxane network signals. |
| NMR | Sharp signals in solution-state NMR. | Broadened signals in solid-state NMR due to restricted molecular motion. | Significant line broadening in the NMR spectrum. |
Visualizing the Transformation
The reaction pathway of ATMS and the typical experimental workflow for its spectroscopic analysis can be visualized to provide a clearer understanding of the processes involved.
Caption: Reaction pathway of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve approximately 10-20 mg of the liquid sample (ATMS or its reaction mixture at a specific time point) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (ATMS): Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
-
Solid/Polymerized Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample holder or pure KBr pellet is collected and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Raman Spectroscopy
-
Sample Preparation: Place the liquid or solid sample in a suitable container, such as a glass vial or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition: Focus the laser beam on the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good signal without causing sample degradation.
-
Data Processing: The spectrum is plotted as Raman intensity versus Raman shift (in cm⁻¹). Baseline correction may be necessary to remove fluorescence background.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like ATMS, Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed. The sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Acquisition and Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern provides structural information about the molecule.
A Comparative Guide to the Long-Term Stability of Allyltrimethoxysilane-Modified Surfaces
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in the development of reliable and long-lasting materials and devices. Allyltrimethoxysilane (ATMS) is a versatile silane (B1218182) coupling agent used to functionalize surfaces with allyl groups, enabling subsequent chemical reactions and polymer grafting. This guide provides an objective comparison of the long-term stability of ATMS-modified surfaces against other common silane alternatives, supported by experimental data and detailed methodologies.
The stability of silane coatings is primarily influenced by environmental factors such as pH, temperature, and the presence of moisture, which can lead to the hydrolysis of the siloxane bonds (Si-O-Si) that form the backbone of the coating. The dual reactivity of silane coupling agents allows them to form stable covalent bonds with inorganic substrates through their alkoxy groups and to interact with organic materials via their functional groups.[1]
Comparative Stability Data
The long-term stability of a silanized surface is often evaluated by monitoring changes in its physicochemical properties over time. Key indicators include contact angle (for wettability), chemical composition (via XPS), and barrier properties against corrosion (via EIS). While direct, long-term comparative data for ATMS under all conditions is not available in a single source, the following table summarizes typical performance characteristics based on existing literature for various silane coupling agents.
| Silane Coupling Agent | Substrate(s) | Key Stability Indicators | Performance Summary |
| This compound (ATMS) | Aluminum, Titanium | Thermal Stability, Hydrolytic Stability | Forms a Si-rich siloxane film.[2] The organic part of similar silane films remains stable at or below 350°C.[3] The hydrolyzable methoxy (B1213986) groups react to form stable condensation products with various metal oxides.[4] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Titanium, Glass-rich ceramics | Bond Strength after Aging | Often used in dental applications.[2] The bond strength of adhesives containing γ-MPTS can decrease over time, especially when not freshly mixed.[5] |
| N-[3-(Trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Shear Bond Strength | Shows lower initial shear bond strength compared to some other silanes.[1] Long-term stability data is less prevalent in the reviewed literature. |
| Octadecyltrimethoxysilane (ODTMS) | Aluminum Alloy | Hydrolytic Stability (Water Immersion) | ODTMS layers on aluminum alloys have been shown to degrade over time when immersed in water, as indicated by a decrease in water contact angle.[6] |
| Dipodal Silanes | Various | Hydrolytic Stability | Exhibit markedly improved resistance to hydrolysis in strongly acidic and brine environments compared to conventional monopodal silanes.[7] |
Experimental Protocols
Accurate assessment of long-term stability requires standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments used to evaluate the durability of silane-modified surfaces.
Hydrolytic Stability Assessment via Static Immersion and Contact Angle Measurement
Objective: To evaluate the resistance of the ATMS-modified surface to degradation in an aqueous environment over an extended period.
Methodology:
-
Sample Preparation: Apply a uniform coating of ATMS to the desired substrate (e.g., glass, aluminum, titanium) following a standardized procedure for silanization. Ensure proper curing of the silane layer.
-
Initial Characterization: Measure the initial water contact angle on multiple spots of the coated surface to establish a baseline.
-
Static Immersion: Immerse the coated samples in deionized water or a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., room temperature or 37°C).
-
Periodic Evaluation: At predefined time intervals (e.g., 1 day, 7 days, 14 days, 30 days), remove the samples from the immersion bath.
-
Rinsing and Drying: Gently rinse the samples with deionized water to remove any loosely adsorbed species and dry them with a stream of inert gas (e.g., nitrogen).
-
Contact Angle Measurement: Measure the water contact angle again at the same locations as the initial measurement.
-
Data Analysis: Plot the change in contact angle as a function of immersion time. A significant decrease in contact angle indicates a loss of the hydrophobic character of the silane layer and suggests degradation.[6]
Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance
Objective: To assess the barrier properties and long-term corrosion protection of an ATMS coating on a metal substrate.
Methodology:
-
Sample Preparation: The ATMS-coated metal substrate is used as the working electrode in a three-electrode electrochemical cell. A platinum wire and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode can be used as the counter and reference electrodes, respectively.
-
Electrolyte: The cell is filled with an appropriate electrolyte solution, typically a saline solution (e.g., 3.5% NaCl) to simulate a corrosive environment.
-
Measurement: A small amplitude AC voltage is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance of the system.
-
Data Analysis: The impedance data is often represented as Bode and Nyquist plots. The low-frequency impedance modulus (|Z| at 0.01 Hz) is a key indicator of the coating's barrier performance. A decrease in this value over time indicates degradation of the coating and increased electrolyte penetration.[8]
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition Stability
Objective: To monitor changes in the surface elemental composition and chemical states of the ATMS coating over time, indicating chemical degradation.
Methodology:
-
Sample Preparation: Prepare ATMS-coated samples and expose them to the desired aging conditions (e.g., thermal stress, UV radiation, or chemical immersion).
-
Initial Analysis: Analyze a control (unaged) sample with XPS to determine the initial elemental composition (e.g., C, O, Si) and the chemical states of these elements (e.g., Si-O-Si, Si-C).
-
Analysis of Aged Samples: After the aging period, analyze the exposed samples using XPS under the same conditions.
-
Data Analysis: Compare the high-resolution spectra of the core levels (e.g., Si 2p, C 1s, O 1s) of the aged samples with the control sample. A decrease in the Si-O-Si peak intensity or changes in the carbon species can indicate degradation of the siloxane network or the allyl functional group.[2]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in assessing the long-term stability of ATMS-modified surfaces, the following diagrams illustrate a typical experimental workflow and the key factors influencing coating stability.
Caption: Experimental workflow for assessing the long-term stability of ATMS-modified surfaces.
Caption: Key factors influencing the long-term stability of silane-modified surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | [gelest.com]
- 5. Effectiveness and stability of silane coupling agent incorporated in 'universal' adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. gelest.com [gelest.com]
- 8. benchchem.com [benchchem.com]
Comparative study of Allyltrimethoxysilane and (3-Aminopropyl)trimethoxysilane for surface functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a fundamental technique in materials science, biotechnology, and drug development. The ability to tailor surface properties at the molecular level enables the creation of advanced materials for applications ranging from biocompatible implants and targeted drug delivery systems to high-performance biosensors and microarrays. Among the vast array of organosilanes available, Allyltrimethoxysilane (ATMS) and (3-Aminopropyl)trimethoxysilane (APTMS) are two prominent reagents, each offering distinct chemical functionalities for subsequent molecular immobilization.
This guide provides an objective, data-driven comparison of ATMS and APTMS for surface functionalization. We will delve into their chemical structures, reaction mechanisms, experimental protocols for surface modification, and a comparative analysis of their performance based on available experimental data.
At a Glance: Key Differences and Performance Metrics
The primary distinction between this compound and (3-Aminopropyl)trimethoxysilane lies in their terminal functional groups. ATMS possesses a reactive allyl group (a carbon-carbon double bond), while APTMS features a primary amine group. This fundamental difference dictates the subsequent chemistries that can be employed for bioconjugation and material fabrication, and influences the characteristics of the resulting functionalized surface.
| Property | This compound (ATMS) | (3-Aminopropyl)trimethoxysilane (APTMS) | Key Considerations for Researchers |
| Terminal Functional Group | Allyl (-CH₂CH=CH₂) | Amino (-NH₂) | The choice of functional group is critical and depends on the desired subsequent reaction (e.g., thiol-ene click chemistry for allyl, NHS ester chemistry for amine). |
| Primary Reaction with Surface | Hydrolysis of methoxy (B1213986) groups to form silanols, followed by condensation with surface hydroxyls to form stable siloxane bonds (Si-O-Surface). | Hydrolysis of methoxy groups to form silanols, followed by condensation with surface hydroxyls to form stable siloxane bonds (Si-O-Surface). | Both silanes form a stable covalent attachment to hydroxylated surfaces. |
| Subsequent Reactivity | The allyl group is amenable to "click chemistry," particularly thiol-ene reactions, providing a highly efficient and specific conjugation method. | The primary amine is a versatile nucleophile, readily reacting with a variety of electrophilic groups such as NHS esters, isothiocyanates, and aldehydes. | The reactivity of the terminal group dictates the choice of crosslinkers and biomolecules for immobilization. |
| Water Contact Angle (Post-Functionalization) | Generally renders surfaces more hydrophobic than a bare silica (B1680970) surface. Specific contact angle values can vary based on deposition conditions and surface coverage. | Initially renders surfaces hydrophilic, but this can change with deposition conditions and aging. | Surface wettability is a crucial parameter influencing protein adsorption, cell adhesion, and biocompatibility. |
| Stability | Forms a stable siloxane bond with the substrate. The hydrolytic stability of the overall coating can be influenced by the density and cross-linking of the silane (B1218182) layer. | While the siloxane bond is stable, the amine functionality can catalyze the hydrolysis of siloxane bonds, potentially leading to a loss of the silane layer over time in aqueous environments. | For applications requiring long-term stability in aqueous media, the potential for amine-catalyzed hydrolysis of APTMS should be considered. |
| Common Applications | Surface modification for subsequent attachment of thiol-containing molecules, creation of patterned surfaces, and fabrication of polymer brushes. | Widely used for the immobilization of proteins, antibodies, DNA, and other biomolecules for biosensors, microarrays, and drug delivery applications. | The choice of silane is application-dependent, guided by the specific molecule to be immobilized and the desired surface properties. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-quality surface functionalization. Below are representative protocols for the deposition of ATMS and APTMS on a hydroxylated silica surface.
Protocol 1: Solution-Phase Deposition of this compound (ATMS)
This protocol is a general guideline and may require optimization based on the specific substrate and application.
1. Substrate Preparation (Hydroxylation):
- Clean the silica substrate by sonicating in a sequence of acetone, isopropanol (B130326), and deionized (DI) water for 15 minutes each.
- Dry the substrate with a stream of nitrogen or argon gas.
- Activate the surface to generate hydroxyl groups by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
- Alternatively, a UV/Ozone cleaner can be used for 15-20 minutes.
- Thoroughly rinse the substrate with DI water and dry it completely under a nitrogen or argon stream.
2. Silanization:
- Prepare a 1-5% (v/v) solution of ATMS in anhydrous toluene (B28343) in a clean, dry reaction vessel.
- Immerse the freshly hydroxylated substrate in the ATMS solution.
- The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60-80 °C) for 1-2 hours to expedite the process.
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize unwanted polymerization of the silane in the presence of atmospheric moisture.
3. Post-Deposition Treatment:
- Remove the substrate from the silanization solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
- Perform a final rinse with a volatile solvent such as isopropanol or ethanol (B145695).
- Cure the substrate by baking it in an oven at 110-120 °C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.
Protocol 2: Solution-Phase Deposition of (3-Aminopropyl)trimethoxysilane (APTMS)
This protocol is a widely used method for APTMS deposition.
1. Substrate Preparation (Hydroxylation):
- Follow the same substrate preparation and hydroxylation procedure as described in Protocol 1.
2. Silanization:
- Prepare a 2% (v/v) solution of APTMS in anhydrous toluene.
- Immerse the hydroxylated substrate in the APTMS solution for 15-60 minutes at room temperature. The reaction time can be optimized to control the layer thickness and density.
- To minimize the formation of multilayers, it is crucial to use anhydrous solvent and perform the reaction under an inert atmosphere.
3. Post-Deposition Treatment:
- Remove the substrate from the APTMS solution and rinse it with toluene to remove unbound silane.
- Sonnicate the substrate in fresh toluene for 5-10 minutes to remove any loosely bound aggregates.
- Perform a final rinse with ethanol or isopropanol.
- Cure the substrate by baking at 110-120 °C for 30-60 minutes.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice between this compound and (3-Aminopropyl)trimethoxysilane for surface functionalization is fundamentally dictated by the intended application and the specific chemistry required for subsequent molecular immobilization.
-
Choose this compound (ATMS) when:
-
The desired conjugation chemistry involves thiol-ene "click" reactions, which offer high specificity and efficiency.
-
A more hydrophobic surface is desired.
-
Applications require the formation of polymer brushes or patterned surfaces via radical-initiated polymerization.
-
-
Choose (3-Aminopropyl)trimethoxysilane (APTMS) when:
-
A versatile surface for immobilizing a wide range of biomolecules through well-established amine-reactive chemistries (e.g., NHS esters) is needed.
-
A more hydrophilic surface is initially desired to facilitate interactions with biological molecules in aqueous environments.
-
The potential for amine-catalyzed hydrolysis is not a critical concern for the application's lifespan.
-
Both silanes provide a robust platform for creating functionalized surfaces. A thorough understanding of their respective chemical properties and reaction mechanisms is essential for the successful design and fabrication of advanced materials for research, diagnostics, and therapeutic applications. Researchers should carefully consider the specific requirements of their system to select the most appropriate silane for their surface modification needs.
A Comparative Analysis of Surfaces Treated with Allyltrimethoxysilane via AFM and SEM
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Allyltrimethoxysilane (ATMS) has emerged as a versatile molecule for surface functionalization, offering a reactive allyl group for further chemical modifications. This guide provides a comparative analysis of surfaces treated with this compound, benchmarked against untreated surfaces and surfaces treated with a common alternative, (3-Aminopropyl)triethoxysilane (APTES). The comparison is supported by quantitative data from Atomic Force Microscopy (AFM) and qualitative analysis from Scanning Electron Microscopy (SEM), supplemented with detailed experimental protocols.
Quantitative Surface Analysis: A Comparative Overview
| Surface Treatment | Substrate | Ra (nm) | Rq (nm) | Data Source |
| Untreated | Glass | 0.966 | - | [1] |
| Untreated | Float Glass (Air side) | 1.1 ± 0.2 | - | [2] |
| Untreated | Float Glass (Tin side) | 1.0 ± 0.2 | - | [2] |
| (3-Aminopropyl)trimethoxysilane (APTES) | Float Glass (Tin side) | 3.2 ± 0.4 | - | [2] |
| This compound (ATMS) | Glass/Silicon | Data not available in searched literature | Data not available in searched literature |
Absence of specific Ra and Rq values for this compound in the searched literature underscores the necessity for direct experimental comparison.
Morphological Analysis with Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of surface morphology. For silane-treated surfaces, SEM can reveal the uniformity of the coating, the presence of aggregates, and the overall surface texture.
-
Untreated Surfaces: SEM images of clean, untreated glass or silicon substrates typically show a smooth and featureless surface at the microscale.
-
APTES-Treated Surfaces: Surfaces treated with APTES can exhibit a range of morphologies depending on the deposition conditions. Under optimal conditions, a uniform monolayer is formed, which may not be easily distinguishable from the bare substrate by SEM. However, suboptimal conditions can lead to the formation of aggregates or a thicker, less uniform polymer layer.
-
This compound-Treated Surfaces: It is expected that ATMS would form a similar thin, uniform layer under controlled conditions. The presence of the allyl group is not expected to significantly alter the macro-scale morphology observed by SEM compared to other trimethoxysilanes. However, specific experimental data is needed for a definitive description.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and analysis. Below are generalized protocols for surface treatment with this compound and subsequent AFM/SEM analysis, based on established procedures for other silanes.
Protocol 1: Surface Functionalization with this compound (Solution-Phase Deposition)
-
Substrate Cleaning:
-
Immerse the substrate (e.g., glass slide, silicon wafer) in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate in an oven at 120°C for 1 hour to ensure a hydroxylated surface.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or ethanol).
-
Immerse the cleaned and dried substrate in the silane (B1218182) solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After immersion, rinse the substrate with the anhydrous solvent to remove excess, unbound silane.
-
-
Curing:
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane molecules.
-
Protocol 2: AFM and SEM Analysis
-
AFM Analysis:
-
Mount the treated and a control (untreated) substrate on the AFM stage.
-
Use a standard silicon cantilever with a sharp tip.
-
Operate the AFM in tapping mode to minimize surface damage.
-
Scan multiple areas on each sample to ensure representative data.
-
Analyze the collected data to determine the arithmetic mean roughness (Ra) and root mean square roughness (Rq).[3]
-
-
SEM Analysis:
-
Mount the samples on SEM stubs using conductive carbon tape.
-
If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.
-
Introduce the samples into the SEM chamber and evacuate to high vacuum.
-
Acquire images at various magnifications to observe the surface morphology.
-
Reaction Mechanism and Workflow Visualization
The functionalization of a hydroxylated surface with this compound proceeds through a two-step hydrolysis and condensation reaction.[4]
Caption: Reaction mechanism of this compound with a hydroxylated surface.
The experimental workflow for surface treatment and analysis can be visualized as follows:
Caption: Experimental workflow for surface treatment and analysis.
References
Safety Operating Guide
Proper Disposal of Allyltrimethoxysilane: A Step-by-Step Guide
The proper handling and disposal of Allyltrimethoxysilane are critical for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly from use to final disposal. This compound is a flammable, moisture-sensitive liquid that can cause skin, eye, and respiratory irritation, necessitating strict adherence to safety protocols.[1][2][3]
Immediate Safety and Handling Protocols
Before handling or beginning any disposal procedure, ensure that the following safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations.[1]
-
Skin Protection: Use appropriate protective gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, use a NIOSH-approved respirator.
Safe Handling Practices:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4][5]
-
Store containers in a cool, dry, and well-ventilated area, keeping them tightly closed to avoid contact with moisture.[1][3]
-
Ground and bond all containers and receiving equipment to prevent static electricity discharge.[1][6]
-
Use only non-sparking tools and explosion-proof equipment when handling.[1][5][6]
-
Avoid breathing vapors or mists.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Disposal and Spill Management Procedures
Follow these procedural steps for routine disposal of unused product and for managing accidental spills.
Step 1: Spill Containment and Cleanup
In the event of a spill, immediate and careful action is required to mitigate risks.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.
-
Absorb the Spill: Use an inert, non-combustible absorbent material, such as sand or earth, to soak up the spilled chemical.[1][4]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][4][6]
Step 2: Waste Collection and Segregation
Proper collection of waste this compound is crucial to prevent hazardous reactions.
-
Use Designated Containers: Collect waste this compound, including contaminated absorbent material, in a dedicated, properly sealed hazardous waste container.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4] The compound is also sensitive to moisture.[1]
Step 3: Containerization and Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Seal Securely: Ensure the waste container is tightly closed to prevent leaks or the release of vapors.[1]
-
Label Clearly: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste - this compound" and include details of the contents and associated hazards (e.g., Flammable, Irritant).
Step 4: Temporary Storage
Store waste containers in a designated, safe location pending final disposal.
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Safe Conditions: The storage area must be cool, dry, and well-ventilated.[1] It should be away from ignition sources and incompatible chemicals.
Step 5: Final Disposal
Final disposal must be conducted in compliance with all applicable regulations.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][7]
-
Environmental Precaution: Do not empty into drains or release into the environment.[1][4] The substance may be toxic to aquatic life with long-lasting effects.[4]
Chemical Hazard and Property Data
The following table summarizes key quantitative data for this compound, which is critical for risk assessment and safe handling.
| Property | Value | Source(s) |
| UN Number | UN1993 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 46 °C / 114.8 °F (closed cup) | [1][8] |
| Lower Explosion Limit | 0.87% | [1] |
| Density | 0.963 g/mL at 25 °C | [3][8] |
| Boiling Point | 146-148 °C | [3][8] |
Disposal Workflow Visualization
The diagram below illustrates the logical, step-by-step workflow for the proper and safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H14O3Si | CID 75698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2551-83-9 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. 烯丙基三甲氧基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling Allyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Allyltrimethoxysilane, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a splash hazard.[1][2][3] | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).[2] Check manufacturer's compatibility data. Inspect gloves before each use. | Prevents skin contact, which can cause skin irritation.[1][4] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.[2][5] Chemical-resistant coveralls may be necessary for larger quantities or splash risks. | Protects skin from accidental splashes and contact.[1][6] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate vapor cartridge (e.g., type ABEK) is required.[2] | Prevents inhalation of vapors, which can cause respiratory tract irritation.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[2][3] | Protects feet from spills. |
Safe Handling and Storage Protocol
Operational Plan:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Remove all potential ignition sources as this compound is a flammable liquid.[1][7] This includes open flames, hot surfaces, and sparks.
-
Use explosion-proof electrical equipment and non-sparking tools.[1][6][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][6][7]
-
-
Handling:
-
Storage:
First Aid Measures
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][9] If skin irritation persists, seek medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an eye specialist.[6] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Remove all ignition sources.[6] Contain the spill using inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled, and closed container for disposal.[1][6]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Disposal must be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations.[1][6][7] Do not dispose of it in drains or the environment.[1]
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hsa.ie [hsa.ie]
- 4. This compound | C6H14O3Si | CID 75698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. gelest.com [gelest.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
